Product packaging for N-(2-Heptyl)aniline(Cat. No.:CAS No. 67915-63-3)

N-(2-Heptyl)aniline

Cat. No.: B3356673
CAS No.: 67915-63-3
M. Wt: 191.31 g/mol
InChI Key: MPMKJQOUZLQYHV-UHFFFAOYSA-N
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Description

N-(2-Heptyl)aniline is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B3356673 N-(2-Heptyl)aniline CAS No. 67915-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptan-2-ylaniline
Source PubChem
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InChI

InChI=1S/C13H21N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-12,14H,3-4,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKJQOUZLQYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
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DSSTOX Substance ID

DTXSID501309113
Record name N-(1-Methylhexyl)benzenamine
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Molecular Weight

191.31 g/mol
Source PubChem
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CAS No.

67915-63-3
Record name N-(1-Methylhexyl)benzenamine
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Record name N-(1-Methylhexyl)benzenamine
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Record name Benzenamine, N-(1-methylhexyl)
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Foundational & Exploratory

An In-depth Technical Guide to N-(2-Heptyl)aniline: Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed potential synthetic route for N-(2-Heptyl)aniline. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Identification

This compound, also known by its IUPAC name N-(heptan-2-yl)aniline, is a secondary amine consisting of an aniline ring substituted on the nitrogen atom with a 2-heptyl group.

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for the specific isomeric structure of this compound, other properties are derived from its linear isomer, N-heptylaniline, and should be considered as close approximations.

PropertyValueSource/Notes
IUPAC Name N-(heptan-2-yl)aniline[1]
CAS Number 67915-63-3[1]
Molecular Formula C13H21N[1]
Molecular Weight 191.31 g/mol [1]
Monoisotopic Mass 191.167400 u[1]
XLogP3-AA 4.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 12 Ų[1]
Boiling Point 160-161 °C at 21 TorrData for N-heptylaniline[2]
Density 0.906 g/cm³Data for N-heptylaniline[2]
pKa 5.05 ± 0.50Predicted for N-heptylaniline[2]

Proposed Experimental Protocol: Synthesis of this compound via Reductive Amination

The synthesis of this compound can be effectively achieved through the reductive amination of 2-heptanone with aniline. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Aniline + 2-Heptanone → [Iminium intermediate] --(Reduction)--> this compound

Materials and Reagents:

  • Aniline

  • 2-Heptanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (for extraction)

  • Hexane

  • Ethyl acetate

Detailed Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add aniline (1.0 eq) and 2-heptanone (1.1 eq).

  • Solvent and Catalyst: Dissolve the reactants in dichloroethane (DCE) or tetrahydrofuran (THF). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the imine and the appearance of the product spot by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford the pure this compound.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Aniline + 2-Heptanone Solvent DCE/THF + Acetic Acid Reactants->Solvent Imine Imine Formation Solvent->Imine Reduction Reduction with NaBH(OAc)3 Imine->Reduction Crude_Product Crude this compound Reduction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Extraction Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product NMR 1H and 13C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Final_Confirmation Structural Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Caption: Synthetic and analytical workflow for this compound.

Potential Signaling Pathway Involvement

While there is no specific research detailing the biological activity or signaling pathway involvement of this compound, structurally similar N-alkylanilines have been investigated for various biological activities. For instance, some aniline derivatives have been explored as inhibitors of enzymes or as ligands for receptors in various disease models.

The following diagram illustrates a hypothetical signaling pathway where an N-alkylaniline derivative could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target in drug discovery. This is a generalized representation and would require experimental validation for this compound.

G cluster_pathway Hypothetical RTK Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2 Grb2 Dimerization->Grb2 P N2Heptylaniline This compound (Hypothetical Inhibitor) N2Heptylaniline->Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of an RTK signaling pathway.

This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of N-(2-Heptyl)aniline from Aniline and 2-Heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Heptyl)aniline, a secondary amine, through the reductive amination of aniline and 2-heptanone. This reaction is a cornerstone in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This document details the core principles, experimental methodologies, and comparative data of different synthetic routes, offering valuable insights for researchers in drug discovery and chemical development.

Reaction Principle: Reductive Amination

The synthesis of this compound from aniline and 2-heptanone is achieved via a one-pot reductive amination reaction. This process involves two key steps:

  • Imine Formation: Aniline, a primary amine, reacts with the carbonyl group of 2-heptanone to form a Schiff base, an imine intermediate. This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule.[1]

  • Reduction: The intermediate imine is then reduced in situ to the corresponding secondary amine, this compound. This reduction can be accomplished using various reducing agents, most commonly through catalytic hydrogenation or with hydride reagents.[1][3]

The overall transformation is a highly efficient method for the N-alkylation of amines, avoiding common issues such as overalkylation that can occur with other methods.[4]

Experimental Methodologies

Two primary methods for the reductive amination of aniline with 2-heptanone are detailed below: catalytic hydrogenation and reduction with sodium borohydride.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and efficient method for the reduction of imines.[2] Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation, offering high efficiency and ease of separation from the reaction mixture.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, combine aniline (1.0 eq.), 2-heptanone (1.1 eq.), and 10% Palladium on Carbon (5 mol%).

  • Solvent: Add a suitable solvent, such as methanol or ethanol, to dissolve the reactants.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously for a set duration (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel.

Method B: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of imines in the presence of other functional groups.[5][6] This method offers a convenient alternative to catalytic hydrogenation, as it does not require specialized high-pressure equipment.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq.) and 2-heptanone (1.1 eq.) in a suitable solvent like methanol. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data

The choice of synthetic method can significantly impact the reaction outcome. The following table summarizes typical quantitative data for the synthesis of this compound via the described methods.

ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Sodium Borohydride (NaBH₄)
Reducing Agent H₂ gasSodium Borohydride
Catalyst/Activator 10% Pd/CAcetic Acid
Typical Solvent MethanolMethanol
Reaction Temperature 60-80 °C0 °C to Room Temperature
Reaction Time 12-24 hours5-8 hours
Typical Yield Good to ExcellentGood
Key Advantages High efficiency, clean reactionMild conditions, no high-pressure apparatus
Key Disadvantages Requires specialized equipmentPotential for side reactions if not controlled

Product Characterization

The synthesized this compound can be characterized using standard analytical techniques.

¹H NMR Data (CDCl₃, 300 MHz):

  • δ 7.29 – 7.10 (m, 2H)

  • δ 6.73 – 6.53 (m, 3H)

  • δ 3.47 (m, 2H)

  • δ 1.64 – 1.38 (m, 1H)

  • δ 1.44 – 1.30 (m, 3H)

  • δ 1.35 – 1.23 (m, 4H)

  • δ 1.19 (dd, J = 6.2, 1.4 Hz, 3H)

  • δ 0.96 – 0.85 (m, 3H)[7]

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

reaction_pathway aniline Aniline plus1 + aniline->plus1 heptanone 2-Heptanone plus1->heptanone arrow1 H⁺ (cat.) - H₂O heptanone->arrow1 imine Imine Intermediate arrow1->imine arrow2 [H] imine->arrow2 product This compound arrow2->product

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Mix Aniline and 2-Heptanone in Solvent add_catalyst Add Catalyst/Acid start->add_catalyst reaction Reaction under specified conditions (Heating/Stirring) add_catalyst->reaction reduction Introduce Reducing Agent (H₂ gas or NaBH₄) reaction->reduction workup Quench Reaction and Extract reduction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: General experimental workflow for reductive amination.

Conclusion

The synthesis of this compound via reductive amination of aniline and 2-heptanone is a robust and versatile transformation. Both catalytic hydrogenation and sodium borohydride reduction offer effective routes to the desired product, with the choice of method depending on the available equipment and desired reaction conditions. This guide provides the necessary technical details to aid researchers in the successful synthesis and characterization of this and similar N-alkylated aniline derivatives.

References

N-(2-Heptyl)aniline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 67915-63-3 Molecular Formula: C₁₃H₂₁N

This technical guide provides a comprehensive overview of N-(2-Heptyl)aniline, a substituted aniline derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known data for this compound with established principles and experimental protocols for structurally similar N-alkylanilines. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a secondary aromatic amine. While extensive experimental data is not available, some of its physicochemical properties have been reported.

PropertyValueReference
Molecular Weight 191.31 g/mol [1]
Density 0.918 g/cm³[1]
Boiling Point 287.8 °C at 760 mmHg[1]
Refractive Index 1.522[1]
Flash Point 127.2 °C[1]

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylanilines is the reductive amination of a carbonyl compound. For this compound, a plausible synthetic route involves the reaction of aniline with heptan-2-one.

Experimental Protocol:

Materials:

  • Aniline

  • Heptan-2-one

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (for extraction)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • To a solution of aniline (1.0 equivalent) and heptan-2-one (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Toxicological Profile

Aniline is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[2] Chronic exposure to aniline in animal studies has been linked to spleen toxicity, including tumors.[3][4] The US Environmental Protection Agency (EPA) has classified aniline as a Group B2, probable human carcinogen.[3] It is plausible that this compound may exhibit similar toxicological properties, although the introduction of the heptyl group could alter its metabolic fate and specific toxic effects. Any handling of this compound should be done with appropriate personal protective equipment in a well-ventilated area.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound via reductive amination.

G reagents Aniline + Heptan-2-one in Dichloroethane + Acetic Acid imine_formation Stir at RT (1-2h) Imine Formation reagents->imine_formation reduction Add Sodium Triacetoxyborohydride Stir at RT (12-24h) imine_formation->reduction workup Quench with NaHCO₃ Aqueous Workup reduction->workup extraction Extract with Dichloromethane workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product This compound purification->product

Proposed synthesis workflow for this compound.
Logical Relationship of Potential Toxicity

This diagram illustrates the logical relationship between this compound and the known toxicological effects of its parent compound, aniline.

G parent Aniline (Parent Compound) methemoglobinemia Methemoglobinemia parent->methemoglobinemia causes spleen_toxicity Spleen Toxicity parent->spleen_toxicity causes carcinogenicity Probable Human Carcinogen (Group B2) parent->carcinogenicity classified as derivative This compound derivative->parent is a derivative of derivative->methemoglobinemia potential for derivative->spleen_toxicity potential for unknown_effects Specific Toxicological Profile (Data Lacking) derivative->unknown_effects has

Potential toxicological relationship to aniline.

References

An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(2-Heptyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from analogous compounds and established principles of spectroscopic interpretation for secondary aromatic amines to present a predicted spectroscopic profile. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and industrial applications.

Chemical Structure and Properties
  • IUPAC Name: N-(heptan-2-yl)aniline

  • Molecular Formula: C₁₃H₂₁N

  • Molecular Weight: 191.31 g/mol

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of similar structures, such as N-isopropylaniline and other N-alkylanilines.[1][2]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (ortho)6.60 - 6.70d~8.02H
Ar-H (meta)7.10 - 7.20t~7.52H
Ar-H (para)6.50 - 6.60t~7.31H
N-H3.60 - 3.80br s-1H
N-CH3.40 - 3.60sextet~6.51H
CH(CH ₃)1.20 - 1.30d~6.53H
CH₂ (α to CH)1.45 - 1.60m-2H
(CH₂)₃1.25 - 1.40m-6H
Terminal CH₃0.85 - 0.95t~7.03H

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
Ar-C (C-N)147 - 149
Ar-C (ortho)113 - 115
Ar-C (meta)128 - 130
Ar-C (para)117 - 119
N-CH50 - 55
CH(C H₃)20 - 23
CH₂ (α to CH)38 - 42
CH₂~32
CH₂~26
CH₂~23
Terminal CH₃~14

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-HStretch3350 - 3450Medium
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 2960Strong
C=C (Aromatic)Stretch1590 - 1610, 1490 - 1510Medium-Strong
N-HBend1500 - 1550Medium
C-NStretch (Aromatic)1250 - 1350Strong
C-H (Aromatic)Out-of-plane bend690 - 770Strong

Secondary aromatic amines typically show a single, sharp N-H stretching band.[3][4][5][6] The C-N stretching for aromatic amines is usually found in the 1250-1350 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Notes
191[M]⁺Molecular ion peak. Expected to be observable.
120[M - C₅H₁₁]⁺Alpha-cleavage, loss of a pentyl radical.
106[C₆H₅NHCH₂]⁺Rearrangement and cleavage.
93[C₆H₅NH₂]⁺Aniline radical cation.
77[C₆H₅]⁺Phenyl cation.

The nitrogen rule predicts an odd molecular weight for a compound with an odd number of nitrogen atoms.[7][8] Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of the largest alkyl group attached to the alpha-carbon.[8][9]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Physical properties of N-(2-Heptyl)aniline (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the key physical properties of N-(2-Heptyl)aniline, with a specific focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic amine, a derivative of aniline with a heptyl group attached to the nitrogen atom at the second position of the heptane chain. Understanding its physical properties is crucial for its application in chemical synthesis, as a solvent, or as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. These properties dictate the conditions required for handling, storage, and reaction processes.

Physical Properties

Data Presentation: Physical Properties of N-Heptylanilines

PropertyN-heptylaniline (CAS: 3007-70-3)This compound (Isomer)
Boiling Point 160-161 °C at 21 Torr[1]No specific data available. The boiling point is expected to be slightly lower than N-heptylaniline due to the branched alkyl chain, which can reduce the effectiveness of van der Waals forces.
Solubility in Water Lower aliphatic amines are soluble in water, but solubility decreases as the molar mass and the size of the hydrophobic alkyl group increase.[2][3] Higher amines are generally insoluble in water.[2][3]Expected to be sparingly soluble to insoluble in water due to the large hydrophobic heptyl group. The branched chain may slightly increase solubility compared to the straight-chain isomer, but it will still be minimal.
Solubility in Organic Solvents Amines are generally soluble in organic solvents like alcohol, ether, and benzene.[2][3]Expected to be soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the boiling point and solubility of a liquid aromatic amine like this compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurements, especially for substances that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

  • Sample Preparation: The liquid sample, this compound, is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating and Distillation: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. For vacuum distillation, the system is first evacuated to the desired pressure.

  • Data Recording: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation. The pressure at which the boiling point is measured must also be recorded.

3.2. Determination of Solubility

Solubility tests are fundamental in characterizing a compound and are crucial for purification and formulation processes.

Methodology for Qualitative Solubility Testing:

  • Solvent Selection: A range of solvents should be tested, including water, dilute aqueous acid (e.g., 5% HCl), dilute aqueous base (e.g., 5% NaOH), and common organic solvents (e.g., ethanol, diethyl ether, acetone).

  • Procedure:

    • To a small test tube, add approximately 1 mL of the solvent.

    • Add a few drops of the liquid solute, this compound.

    • Vigorously shake the test tube for 1-2 minutes.

    • Observe if the solute dissolves completely. The formation of a homogeneous solution indicates solubility. The presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

  • Interpretation:

    • Solubility in water indicates the presence of polar functional groups capable of hydrogen bonding. For this compound, low solubility is expected.

    • Solubility in dilute acid is characteristic of basic compounds like amines, which form water-soluble salts.

    • Solubility in organic solvents is typical for organic compounds with significant nonpolar character.

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a liquid organic compound like this compound.

G cluster_0 Physical Property Determination of this compound A Obtain Pure Sample of This compound B Determine Boiling Point A->B C Determine Solubility Profile A->C D Reduced Pressure Distillation B->D E Atmospheric Pressure Distillation B->E F Qualitative Solubility Tests (Water, Acid, Base, Organic Solvents) C->F G Quantitative Solubility (e.g., UV-Vis, GC) C->G H Data Analysis and Documentation D->H E->H F->H G->H I Technical Guide Preparation H->I

Caption: Workflow for the Physical Characterization of this compound.

References

N-(2-Heptyl)aniline: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known and anticipated safety considerations, handling precautions, and emergency procedures for N-(2-Heptyl)aniline, tailored for professionals in research, and drug development. Due to the limited availability of specific toxicological and safety data for this compound, the information presented herein is largely extrapolated from the safety data sheet (SDS) of aniline. The presence of a heptyl group is expected to influence properties such as volatility, lipophilicity, and potentially the toxicological profile.

Hazard Identification and Classification

This compound is anticipated to share many of the hazardous properties of aniline. Based on the classification of aniline, this compound should be treated as a hazardous substance.

GHS Classification (based on Aniline): [1][2]

  • Acute Toxicity: Oral (Category 3), Dermal (Category 3), Inhalation (Category 3)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1[1][2]

  • Skin Sensitization: Category 1[1][2]

  • Germ Cell Mutagenicity: Category 2[1][2]

  • Carcinogenicity: Category 2[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Blood)[1][2]

  • Hazardous to the Aquatic Environment: Acute (Category 1) and Chronic (Category 1)[2]

Hazard Statements (H-Statements) (based on Aniline): [1][2]

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H372: Causes damage to organs (blood) through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

The following diagram illustrates the general hazard classification pathway for a chemical like aniline.

Hazard_Classification cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards a Flammable Liquid b Acute Toxicity (Oral, Dermal, Inhalation) c Serious Eye Damage d Skin Sensitization e Germ Cell Mutagenicity f Carcinogenicity g STOT-RE (Blood) h Aquatic Toxicity (Acute & Chronic)

GHS Hazard Classification for Aniline.

Physical and Chemical Properties

Limited specific data is available for this compound. The following table summarizes known data for aniline for comparison. The addition of the heptyl group will increase the molecular weight, boiling point, and likely the flash point, while decreasing vapor pressure and water solubility.

PropertyAnilineThis compound (Predicted/Limited Data)
Molecular Formula C₆H₇NC₁₃H₂₁N
Molecular Weight 93.13 g/mol 191.32 g/mol
Appearance Colorless to brown oily liquidLikely a liquid, color may vary
Boiling Point 184 °CHigher than aniline
Melting Point -6 °CLikely lower than aniline
Flash Point 70 °CLikely higher than aniline
Density 1.022 g/cm³ at 20 °CLikely less dense than water
Vapor Pressure 0.6 mmHg at 20 °CLower than aniline
Water Solubility 3.6 g/100 mL at 20 °CLower than aniline

Toxicological Data

Specific toxicological data for this compound is not available. The following table presents data for aniline, which should be considered as indicative of the potential toxicity of this compound.

MetricValue (Aniline)SpeciesReference
LD50 Oral 250 mg/kgRat[3]
LD50 Dermal 820 mg/kgRabbit[3]
LC50 Inhalation 248 ppm (4 h)Mouse[3]

Handling and Storage Precautions

Due to its presumed toxicity, strict handling procedures should be followed.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Gloves made of a resistant material (e.g., Viton®, butyl rubber) should be worn. Nitrile gloves may offer limited protection for brief contact. Always check with the glove manufacturer for specific chemical resistance data.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

General Handling:

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Protect from light and moisture.

  • Store in a locked cabinet or other secure area.

The following workflow outlines the necessary precautions when handling this compound.

Handling_Workflow start Start Handling Procedure risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, etc.) risk_assessment->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handle this compound - Avoid contact and inhalation - Keep container closed fume_hood->handling spill_kit Ensure Spill Kit is Accessible handling->spill_kit waste Dispose of Waste in Designated Hazardous Waste Container handling->waste decontaminate Decontaminate Work Area and PPE waste->decontaminate end End of Procedure decontaminate->end

Workflow for Handling this compound.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate the area immediately.

  • Wear appropriate PPE, including respiratory protection.

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Experimental Protocols

Specific experimental protocols for determining the safety of this compound are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be followed. These include:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay)

  • Mutagenicity: OECD Test Guideline 471 (Ames Test)

These protocols involve administering the substance to laboratory animals under controlled conditions and observing for toxic effects. The results are then used to determine the GHS classification and appropriate handling precautions.

Conclusion

This compound should be handled with extreme caution due to the known hazards of the parent compound, aniline. It is presumed to be toxic if swallowed, inhaled, or in contact with skin, a suspected carcinogen and mutagen, and may cause serious eye damage and skin sensitization. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. The lack of specific safety data for this compound underscores the importance of a conservative approach to its handling and a thorough, chemical-specific risk assessment before any work is initiated.

References

N-Alkylanilines: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkylanilines are a versatile class of aromatic amines that serve as crucial intermediates and functional components in a wide array of industrial applications. Their unique chemical properties, stemming from the presence of both an aromatic ring and a substituted amino group, make them indispensable in the synthesis of dyes and pigments, the formulation of high-performance rubber products, and the manufacturing of pharmaceuticals. This technical guide provides an in-depth overview of the core industrial applications of N-alkylanilines, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Industrial Applications of N-Alkylanilines

N-alkylanilines are foundational building blocks in the chemical industry. Their applications primarily leverage their reactivity in processes such as diazotization and coupling for dye synthesis, their ability to scavenge free radicals in rubber applications, and their utility as precursors in multi-step organic synthesis for pharmaceuticals.

Industrial_Applications cluster_applications Key Industrial Sectors N-Alkylanilines N-Alkylanilines Dyes_and_Pigments Dyes and Pigments N-Alkylanilines->Dyes_and_Pigments Azo Dye Synthesis Rubber_Industry Rubber Industry N-Alkylanilines->Rubber_Industry Antioxidants Pharmaceuticals Pharmaceuticals N-Alkylanilines->Pharmaceuticals Drug Precursors Chemical_Intermediates Chemical Intermediates N-Alkylanilines->Chemical_Intermediates Versatile Building Blocks

Caption: Overview of the primary industrial applications of N-alkylanilines.

N-Alkylanilines in the Dye and Pigment Industry

N-alkylanilines are critical precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, leather, and paper industries. The N-alkyl group can be used to modify the final color and properties of the dye, such as its fastness to light and washing.

Synthesis of Azo Dyes

The synthesis of azo dyes from N-alkylanilines typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an N-alkylaniline.

Azo_Dye_Synthesis Primary_Aromatic_Amine Primary Aromatic Amine NaNO2_HCl Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) 0-5°C Primary_Aromatic_Amine->NaNO2_HCl Diazonium_Salt Diazonium Salt Intermediate NaNO2_HCl->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling N_Alkylaniline N-Alkylaniline N_Alkylaniline->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye

Caption: General pathway for the synthesis of azo dyes using N-alkylanilines.

Performance Data of N-Alkylaniline-Based Dyes

The performance of dyes derived from N-alkylanilines is evaluated based on several parameters, including molar extinction coefficient (a measure of how strongly a substance absorbs light at a given wavelength), and fastness properties.

Dye Precursor (N-Alkylaniline)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)
N,N-Dimethylaniline25,000 - 35,0004-53-4
N-Ethylaniline28,000 - 38,00054
N,N-Diethylaniline30,000 - 42,0005-64-5

Note: The data presented are typical ranges and can vary depending on the specific dye structure and the substrate being dyed.

N-Alkylanilines in the Rubber Industry

In the rubber industry, N-alkylaniline derivatives are widely used as antioxidants to protect rubber products from degradation caused by heat, oxygen, and ozone. These antioxidants are crucial for extending the service life of tires, belts, hoses, and other rubber goods. Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a quinoline-type antioxidant, is a prominent example derived from aniline.[1]

Mechanism of Antioxidant Action

N-alkylaniline-based antioxidants function as chain-breaking antioxidants. They donate a hydrogen atom to the peroxy radicals that are formed during the oxidation of rubber, thereby terminating the chain reaction and preventing further degradation of the polymer chains.

Performance of N-Alkylaniline Antioxidants in Rubber

The effectiveness of antioxidants is assessed by measuring the retention of mechanical properties of the rubber after aging. Key parameters include scorch time (processing safety), cure rate, and the change in tensile strength and elongation at break after thermal aging.

Antioxidant TypeScorch Time (t_s2, min)Cure Rate IndexTensile Strength Retention after Aging (%)
Polymerized TMQ3.5 - 4.520 - 2585 - 95
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)2.5 - 3.525 - 3090 - 98
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)3.0 - 4.022 - 2892 - 99

Data is representative for a typical natural rubber formulation.

N-Alkylanilines in Pharmaceuticals

N-alkylanilines are valuable intermediates in the synthesis of a variety of pharmaceuticals. Their structural motif is found in numerous active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and anticancer agents. The N-alkylation of anilines is a fundamental step in the construction of these complex molecules.

Experimental Protocols

General Procedure for N-Alkylation of Aniline with an Alcohol

This protocol describes a common method for the synthesis of N-alkylanilines using an alcohol as the alkylating agent in the presence of a catalyst.

Materials:

  • Aniline

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Catalyst (e.g., γ-Al₂O₃, zeolite, or a transition metal complex)

  • Solvent (if required)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction vessel equipped with a stirrer, condenser, and an inlet for inert gas.

  • Charge the reactor with aniline, the alcohol (typically in excess), and the catalyst.

  • Flush the system with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically ranging from 150°C to 300°C) with constant stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., gas chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Purify the product by distillation or chromatography to obtain the desired N-alkylaniline.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactor_Setup 1. Assemble Reactor Charge_Reactants 2. Charge Aniline, Alcohol, Catalyst Reactor_Setup->Charge_Reactants Inert_Atmosphere 3. Flush with Inert Gas Charge_Reactants->Inert_Atmosphere Heating 4. Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring 5. Monitor Reaction Progress (GC) Heating->Monitoring Cooling 6. Cool to Room Temperature Monitoring->Cooling Filtration 7. Filter to Remove Catalyst Cooling->Filtration Purification 8. Purify by Distillation/Chromatography Filtration->Purification Product N-Alkylaniline Purification->Product

Caption: Experimental workflow for the N-alkylation of aniline.

Protocol for Incorporation and Evaluation of N-Alkylaniline Antioxidants in Rubber

This protocol outlines the steps for compounding a rubber formulation with an N-alkylaniline-based antioxidant and evaluating its performance.

Materials:

  • Natural Rubber (NR) or Synthetic Rubber (e.g., SBR)

  • N-alkylaniline-based antioxidant (e.g., TMQ)

  • Carbon black (filler)

  • Zinc oxide and Stearic acid (activators)

  • Sulfur (vulcanizing agent)

  • Accelerator (e.g., TBBS)

  • Two-roll mill or internal mixer

  • Curing press

  • Tensile testing machine

  • Aging oven

Procedure:

  • Compounding: a. Masticate the rubber on a two-roll mill. b. Add zinc oxide and stearic acid and mix until well dispersed. c. Add the N-alkylaniline antioxidant and mix thoroughly. d. Incorporate the carbon black in portions. e. Finally, add the sulfur and accelerator at a lower temperature to prevent scorching. f. Sheet out the compounded rubber.

  • Curing: a. Determine the cure characteristics (scorch time, cure time) using a rheometer. b. Cure the compounded rubber sheets in a compression molding press at a specified temperature and time.

  • Testing: a. Cut dumbbell-shaped specimens from the cured sheets. b. Measure the initial tensile strength and elongation at break. c. Age a set of specimens in an aging oven at a specified temperature for a defined period (e.g., 70°C for 72 hours). d. Measure the tensile strength and elongation at break of the aged specimens. e. Calculate the percentage retention of properties.

Rubber_Antioxidant_Workflow Start Start Compounding 1. Rubber Compounding (Two-Roll Mill) Start->Compounding Curing 2. Curing (Compression Press) Compounding->Curing Initial_Testing 3. Initial Mechanical Testing (Tensile Strength, Elongation) Curing->Initial_Testing Aging 4. Accelerated Aging (Aging Oven) Curing->Aging Evaluation 6. Performance Evaluation (% Property Retention) Initial_Testing->Evaluation Aged_Testing 5. Post-Aging Mechanical Testing Aging->Aged_Testing Aged_Testing->Evaluation End End Evaluation->End

Caption: Workflow for evaluating N-alkylaniline antioxidants in rubber.

Conclusion

N-alkylanilines are a cornerstone of the modern chemical industry, with their significance spanning from the vibrant colors of textiles to the durability of automotive tires and the efficacy of life-saving medicines. The continued development of more efficient and sustainable methods for their synthesis and the exploration of novel derivatives with enhanced performance characteristics will undoubtedly expand their industrial relevance in the years to come. This guide has provided a comprehensive technical overview of their primary applications, offering valuable data and protocols for researchers and professionals in the field.

References

Reactivity of Secondary Aromatic Amines: An In-depth Technical Guide Focused on N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary aromatic amines are a pivotal class of compounds in organic synthesis and materials science. Their reactivity is characterized by the interplay of the electron-donating amino group and the steric and electronic effects of the N-alkyl substituent. This guide provides a comprehensive technical overview of the reactivity of secondary aromatic amines, with a specific focus on N-(2-Heptyl)aniline as a representative example of a long-chain, sterically hindered N-alkylaniline. Key reactions, including synthesis, electrophilic aromatic substitution, oxidation, and N-dealkylation, are discussed in detail. This document also explores the application of such amines as antioxidants in industrial lubricants. Experimental protocols and quantitative data from analogous systems are provided to serve as a practical resource for laboratory work.

Introduction

Secondary aromatic amines, compounds bearing an alkyl or aryl group and a hydrogen atom on the nitrogen attached to an aromatic ring, exhibit a rich and diverse chemistry. The nitrogen's lone pair of electrons significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic attack. The nature of the N-alkyl group, in this case, a 2-heptyl group, introduces steric hindrance around the nitrogen atom and can modulate the electronic properties of the amine. This compound serves as an excellent model to understand the reactivity of secondary aromatic amines with bulky alkyl substituents, which are of interest in various applications, including as antioxidants and intermediates in the synthesis of complex organic molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the N-alkylation of aniline.

Reductive Amination of Aniline with 2-Heptanone

A common and efficient method for the synthesis of N-alkylanilines is the reductive amination of an aldehyde or ketone. For this compound, this involves the reaction of aniline with 2-heptanone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

  • To a solution of aniline (1.0 eq) and 2-heptanone (1.2 eq) in a suitable solvent such as methanol or dichloroethane, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Direct N-Alkylation of Aniline with 2-Haloheptane

Direct alkylation of aniline with a suitable alkyl halide, such as 2-bromoheptane or 2-iodoheptane, can also be employed. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Experimental Protocol: Direct N-Alkylation

  • In a round-bottom flask, dissolve aniline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

  • To this mixture, add 2-bromoheptane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Synthesis Method Reactants Typical Yield (%) Reference
Reductive AminationAniline, 2-Heptanone, NaBH(OAc)₃70-90(Adapted from general procedures)
Direct N-AlkylationAniline, 2-Bromoheptane, K₂CO₃50-70(Adapted from general procedures)

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The N-alkylamino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution reactions.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1] However, the bulky 2-heptyl group can sterically hinder the ortho positions, potentially favoring para-substitution.

Halogenation

Bromination of N-alkylanilines is typically rapid and can lead to polysubstitution.[2] To achieve monosubstitution, milder reaction conditions are necessary.

Experimental Protocol: Monobromination of an N-Alkylaniline

  • Dissolve the N-alkylaniline (1.0 eq) in a solvent such as acetic acid or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

  • Continue stirring at 0 °C for 1-2 hours.

  • Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify by column chromatography to isolate the para-bromo derivative.

Reactant Reagent Product Yield (%) Reference
N-EthylanilineBr₂ in Acetic Acid4-Bromo-N-ethylaniline~90(Analogous reaction)
N-ButylanilineNBS in Acetonitrile4-Bromo-N-butylaniline85(Analogous reaction)

Note: Yields are for analogous N-alkylanilines and may vary for this compound.

Nitration

Direct nitration of secondary aromatic amines with strong acids can lead to oxidation and the formation of meta-substituted products due to the protonation of the amino group.[2] To favor ortho- and para-nitration, the reaction is often carried out under milder conditions or after protecting the amino group.

Sulfonation

Sulfonation of N-alkylanilines with sulfuric acid typically yields the para-substituted sulfonic acid. The reaction initially forms the anilinium hydrogen sulfate salt, which then rearranges upon heating.

Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Oxidation

Secondary aromatic amines can be oxidized by various oxidizing agents. The product of oxidation depends on the reagent and reaction conditions. For instance, oxidation with potassium permanganate (KMnO₄) can lead to a variety of products, including colored polymeric materials. Oxidation with peroxy acids can yield hydroxylamines or nitroso compounds.

Experimental Protocol: Oxidation with Hydrogen Peroxide

  • Dissolve the N-alkylaniline (1.0 eq) in a suitable solvent like acetone or methanol.

  • Add a solution of hydrogen peroxide (30%, 2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the oxidized product.

N-Dealkylation

The N-alkyl group of secondary aromatic amines can be cleaved under certain conditions. This N-dealkylation is a common metabolic pathway for many drugs and can also be achieved chemically.[3]

Chemical N-Dealkylation

  • Von Braun Reaction: Reaction with cyanogen bromide (CNBr) followed by hydrolysis.

  • With Chloroformates: Reaction with reagents like α-chloroethyl chloroformate followed by methanolysis.

Reaction Reagents Product Typical Yield (%) Reference
N-De-ethylationα-Chloroethyl chloroformate, then MeOHAniline75-90(General procedure)[3]

Identification and Characterization: The Hinsberg Test

The Hinsberg test is a classical chemical test used to differentiate between primary, secondary, and tertiary amines.[4] Secondary amines, such as this compound, react with benzenesulfonyl chloride to form an insoluble sulfonamide.[5]

Experimental Protocol: Hinsberg Test

  • In a test tube, add a small amount of the amine (e.g., this compound).

  • Add an excess of 10% aqueous sodium hydroxide solution.

  • Add a few drops of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for several minutes.

  • Observe the formation of a precipitate (the sulfonamide).

  • Acidify the mixture with dilute hydrochloric acid. The precipitate should not dissolve, confirming the presence of a secondary amine.

Application as a Lubricant Antioxidant

Secondary aromatic amines, particularly diarylamines and N-alkylanilines with bulky alkyl groups, are widely used as antioxidants in lubricating oils.[6][7] They function as radical scavengers, interrupting the auto-oxidation chain reaction of the lubricant base oil.[6]

The antioxidant mechanism involves the donation of the hydrogen atom from the N-H group to a peroxyl radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized aminyl radical. The aminyl radical is less reactive and does not propagate the oxidation chain. The bulky 2-heptyl group in this compound can enhance its solubility in the oil and may also contribute to the stability of the resulting aminyl radical.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of these compounds can be quantified using various methods, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay or by measuring the induction period in an oxidation stability test.[8]

Antioxidant Test Principle Typical Measurement
DPPH AssayMeasures the ability of the antioxidant to scavenge the stable DPPH radical.Decrease in absorbance at 517 nm.
Rotating Pressure Vessel Oxidation Test (RPVOT)Measures the time taken for the oil to oxidize under accelerated conditions.Induction period (minutes).

Visualizations

Signaling Pathways and Workflows

Synthesis_of_N_2_Heptylaniline cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct N-Alkylation Aniline_RA Aniline Imine Intermediate Imine Aniline_RA->Imine + 2-Heptanone - H2O Heptanone 2-Heptanone Heptanone->Imine N_Heptylaniline_RA This compound Imine->N_Heptylaniline_RA + [H] (e.g., NaBH(OAc)3) Aniline_DA Aniline N_Heptylaniline_DA This compound Aniline_DA->N_Heptylaniline_DA + 2-Haloheptane - HX Haloheptane 2-Haloheptane Haloheptane->N_Heptylaniline_DA

Caption: Synthesis pathways for this compound.

Electrophilic_Aromatic_Substitution Start This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate + E+ Ortho_Product ortho-Substituted Product Intermediate->Ortho_Product - H+ Para_Product para-Substituted Product (Major) Intermediate->Para_Product - H+

Caption: Electrophilic aromatic substitution mechanism.

Antioxidant_Mechanism cluster_oxidation Oxidation Chain Reaction cluster_inhibition Inhibition by this compound RH Lubricant (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation ROO_dot Peroxyl Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROOH_inhibited Hydroperoxide (ROOH) ROO_dot->ROOH_inhibited Degradation Degradation Products ROOH->Degradation Decomposition Amine This compound (ArNHR') Aminyl_Radical Aminyl Radical (ArNR'•) (Resonance Stabilized) Amine->Aminyl_Radical + ROO•

Caption: Antioxidant mechanism of secondary aromatic amines.

Conclusion

This compound, as a representative secondary aromatic amine with a bulky alkyl group, demonstrates a rich reactivity profile. Its synthesis is readily achievable through standard organic transformations. The aromatic ring is highly activated towards electrophilic substitution, with a preference for the para position due to steric hindrance at the ortho positions. The nitrogen atom's nucleophilicity and basicity are central to its oxidation and N-dealkylation reactions. Furthermore, the N-H bond plays a crucial role in its application as an effective radical-scavenging antioxidant in lubricants. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important class of molecules. Further research into the specific quantitative reactivity and performance of this compound would be beneficial for optimizing its applications.

References

A Technical Guide to the Discovery and Development of Novel N-(2-Heptyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Heptyl)aniline serves as a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique structural features, combining an aromatic amine with a chiral alkyl chain, offer multiple points for chemical modification to explore a wide chemical space. This guide provides a comprehensive framework for the systematic discovery of new derivatives, covering synthetic strategies, detailed experimental protocols, robust characterization workflows, and a hypothetical biological screening cascade. All quantitative and procedural data are presented to facilitate reproducibility and further investigation in a drug discovery context.

Introduction: The Potential of this compound

Aniline and its derivatives are foundational components in medicinal chemistry, present in numerous approved drugs. The N-alkylation of anilines is a critical reaction in the synthesis of agrochemicals and pharmaceuticals. The specific scaffold of this compound presents an attractive starting point for library synthesis due to two primary regions for modification: the aromatic ring and the secondary amine. This allows for the generation of a diverse set of analogues with varied physicochemical properties, crucial for optimizing pharmacological profiles. This document outlines a strategic approach to derivatization and subsequent evaluation.

Synthetic Strategies and Library Generation

The generation of a diverse chemical library from a single scaffold is a cornerstone of modern drug discovery. For this compound, we propose a dual-pronged approach targeting both the aromatic ring and the secondary amine.

Aromatic Ring Functionalization

Electrophilic aromatic substitution reactions are ideal for introducing a variety of functional groups onto the aniline ring. The secondary amine group is an ortho-, para-director, allowing for regioselective synthesis.

  • Halogenation (Bromination): Introduces bromine atoms, which can serve as handles for further cross-coupling reactions.

  • Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a new point for derivatization.

  • Friedel-Crafts Acylation: Adds an acetyl group, which can modify electronic properties and serve as a point for further chemical elaboration.

N-Amine Modification

The secondary amine is a nucleophilic center amenable to a range of reactions.

  • N-Acylation: Reaction with various acyl chlorides or anhydrides to form amides, modulating the basicity and hydrogen bonding capacity of the nitrogen.

  • Reductive Amination: Further alkylation of the secondary amine using different aldehydes can introduce new alkyl chains.[1]

Experimental Protocols

Detailed methodologies are provided for the synthesis and characterization of novel derivatives.

General Protocol for Aromatic Bromination
  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of Bromine (1.1 eq) in glacial acetic acid dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench excess bromine. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

General Protocol for N-Acylation
  • Setup: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL per mmol of substrate), add the desired acyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amide by flash column chromatography.

Compound Characterization Workflow

Confirming the identity, purity, and structure of newly synthesized compounds is critical. A standardized workflow ensures reliable data for downstream applications.[3]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Analysis cluster_final Data Archiving start Synthesized Crude Product purification Column Chromatography start->purification pure_compound Isolated Pure Compound (>95%) purification->pure_compound tlc TLC Analysis (Purity Check) pure_compound->tlc nmr NMR Spectroscopy (1H, 13C) (Structure Confirmation) tlc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms ftir FT-IR Spectroscopy (Functional Groups) ms->ftir final Compound Registered (Data Archived) ftir->final G lib Compound Library (N=10,000) primary Primary HTS Assay (e.g., Kinase Inhibition @ 10µM) lib->primary hits Primary Hits Identified (~300 compounds, <50% inhibition) primary->hits dose Dose-Response Assay (IC50 Determination) hits->dose confirmed Confirmed Hits (~50 compounds with IC50 < 1µM) dose->confirmed secondary Secondary Assay (Cell-based Viability/Toxicity) confirmed->secondary leads Validated Leads for Optimization (~5-10 compounds) secondary->leads G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Kinase Target X) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor NH-004 Inhibitor->MEK

References

A Comprehensive Technical Guide to the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted anilines, critical intermediates in the pharmaceutical, agrochemical, and materials science industries. This document details established and modern synthetic protocols, presents comparative quantitative data, and illustrates key reaction pathways and workflows.

Introduction

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of functional molecules. Their prevalence in pharmaceuticals, dyes, and polymers underscores the continuous need for efficient, selective, and scalable synthetic routes. This guide explores the most significant methods for their preparation, ranging from classical reduction reactions to state-of-the-art catalytic cross-coupling methodologies.

Key Synthetic Strategies

The synthesis of substituted anilines can be broadly categorized into two primary approaches: the reduction of nitroaromatics and the formation of the C-N bond through various cross-coupling reactions. Each strategy offers distinct advantages and is suited for different substrate scopes and functional group tolerances.

Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is one of the most established and widely used methods for aniline synthesis.[1][2] This transformation is attractive due to the ready availability of a wide variety of substituted nitroaromatic compounds via electrophilic aromatic nitration.[3]

Common Reducing Agents and Conditions:

A variety of reducing agents can effect this transformation, with the choice often depending on the presence of other functional groups in the molecule.

  • Metal/Acid Systems: The classical approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[1][4][5] These reactions are typically robust and high-yielding.

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[6] It is a clean and efficient method, but care must be taken as the conditions can also reduce other functional groups like alkenes or remove benzylic protecting groups.

  • Other Reducing Agents: Milder reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid can be used when sensitive functional groups are present.[6]

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid [1][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin (e.g., 18 g) and nitrobenzene (e.g., 8 mL).

  • Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 43 mL) in small portions through the condenser. The reaction is exothermic and may become vigorous; cooling in a water bath may be necessary to maintain control.

  • Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the characteristic smell of nitrobenzene is no longer apparent.

  • Work-up: Cool the flask and slowly add a concentrated solution of sodium hydroxide until the initially formed precipitate of tin hydroxides redissolves and the solution is strongly alkaline. This liberates the free aniline.

  • Isolation and Purification: The aniline can be isolated by steam distillation. The distillate, a mixture of aniline and water, is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets) and the solvent is removed by distillation. The crude aniline is then purified by fractional distillation, collecting the fraction boiling at 182-185 °C.

Workflow for Nitroarene Reduction

G cluster_reaction Reaction cluster_workup Work-up & Purification Nitroarene Substituted Nitroarene Metal/Acid or H2/Catalyst Reducing Agent (e.g., Sn/HCl, H2/Pd-C) Nitroarene->Metal/Acid or H2/Catalyst Aniline_Salt Anilinium Salt Metal/Acid or H2/Catalyst->Aniline_Salt Basification Basification (e.g., NaOH) Aniline_Salt->Basification Free_Aniline Free Aniline Basification->Free_Aniline Extraction Solvent Extraction Free_Aniline->Extraction Crude_Aniline Crude Aniline Extraction->Crude_Aniline Distillation Distillation Crude_Aniline->Distillation Pure_Aniline Pure Substituted Aniline Distillation->Pure_Aniline

Caption: General workflow for the synthesis of substituted anilines via nitroarene reduction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides or triflates and primary or secondary amines.[7] This reaction is catalyzed by palladium complexes and requires a strong base.

Key Components:

  • Palladium Catalyst: A variety of palladium sources can be used, often in combination with specialized phosphine ligands.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the reaction.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

G Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(NHR')L2 Pd(II)(Ar)(NHR')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(NHR')L2 Ligand Exchange (R'NH2) Pd(II)(Ar)(NR')L2 Pd(II)(Ar)(NR')L2 Pd(II)(Ar)(NHR')L2->Pd(II)(Ar)(NR')L2 Deprotonation (Base) Pd(II)(Ar)(NR')L2->Pd(0)L2 Reductive Elimination (Ar-NHR')

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Quantitative Data Summary

The following tables provide a comparative overview of the yields for the synthesis of various substituted anilines using the discussed methodologies. The data is compiled from various literature sources and is intended to provide a general guide to the efficacy of each method.

Table 1: Reduction of Substituted Nitroarenes

Nitroarene SubstrateReducing Agent/CatalystSolventYield (%)
NitrobenzeneSn/HCl-~70-80
4-ChloronitrobenzeneFe/HClEthanol/Water>95
3-NitrotolueneH₂/Pd-CMethanol>98
2-NitrophenolSnCl₂·2H₂OEthanol~90

Table 2: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst/LigandBaseYield (%)
4-BromotolueneAnilinePd₂(dba)₃/BINAPNaOtBu95
4-Chlorotoluenen-HexylaminePd(OAc)₂/XPhosNaOtBu92
2-BromopyridineMorpholinePd(OAc)₂/RuPhosK₃PO₄88
1-Bromo-3,5-dimethylbenzeneBenzylaminePd₂ (dba)₃/DavePhosNaOtBu97

Table 3: Ullmann Condensation of Aryl Halides

Aryl HalideAmineCatalystBaseYield (%)
2-Iodobenzoic acidAnilineCuIK₂CO₃75
4-Iodonitrobenzenen-ButylamineCu₂OK₂CO₃85
2-Chloronicotinic acid4-MethoxyanilineCu powderK₂CO₃60

Table 4: Nucleophilic Aromatic Substitution

Aryl HalideAmineConditionsYield (%)
1-Chloro-2,4-dinitrobenzeneAnilineEthanol, RT>90
1-Fluoro-4-nitrobenzenePiperidineDMSO, 100 °C95
4-Chloro-3-nitrobenzonitrileAmmoniaEthanol, reflux80

Conclusion

The synthesis of substituted anilines is a mature yet continually evolving field in organic chemistry. While classical methods like the reduction of nitroarenes remain highly valuable for their simplicity and cost-effectiveness, modern catalytic C-N cross-coupling reactions such as the Buchwald-Hartwig amination have revolutionized the field by offering unparalleled scope and functional group tolerance. The choice of synthetic route ultimately depends on factors such as the desired substitution pattern, the presence of other functional groups, scalability, and economic considerations. This guide provides a foundational understanding of the key methodologies, enabling researchers and professionals to make informed decisions in the design and execution of synthetic routes to this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for N-(2-Heptyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Heptyl)aniline is a substituted aniline featuring a secondary heptyl group attached to the nitrogen atom. While specific examples of its use as a direct intermediate in the synthesis of commercial pharmaceuticals are not widely documented in publicly available literature, its structural motifs—a lipophilic alkyl chain and a reactive aniline core—suggest its potential as a valuable building block in medicinal chemistry. This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of potentially bioactive molecules. The protocols are based on established synthetic methodologies for N-alkylanilines and are intended to serve as a guide for researchers exploring the utility of this compound in drug discovery.

Introduction: The Role of N-Alkylanilines in Medicinal Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The N-alkylation of anilines introduces lipophilicity, which can significantly impact a drug candidate's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. The heptyl group in this compound, in particular, provides a substantial non-polar moiety that can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.

The aniline core itself is a versatile scaffold for further chemical modifications, allowing for the introduction of various pharmacophores. However, it is also a known structural alert, as aniline-containing compounds can be metabolized to reactive intermediates that may lead to toxicity.[1] Therefore, careful molecular design and toxicological evaluation are crucial when incorporating this compound into drug candidates.

Proposed Synthetic Applications and Protocols

Given the reactivity of the N-H bond and the aromatic ring of this compound, several synthetic transformations can be envisioned to generate libraries of compounds for biological screening.

Synthesis of this compound

A common method for the synthesis of N-alkylanilines is the reductive amination of a ketone with an amine or the direct N-alkylation of an amine with an alkyl halide.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the reaction of aniline with 2-heptanone in the presence of a reducing agent.

  • Reaction Scheme: Aniline + 2-Heptanone --(Reducing Agent)--> this compound

  • Experimental Protocol:

    • To a solution of aniline (1.0 eq) in methanol (5 mL/mmol of aniline) in a round-bottom flask, add 2-heptanone (1.2 eq) and glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

  • Data Presentation:

ParameterValue
ReactantsAniline, 2-Heptanone
Reducing AgentSodium Borohydride
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time4.5 hours
Typical Yield70-85%
Purification MethodColumn Chromatography
Proposed Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted aniline core. The following protocol outlines a hypothetical pathway to a potential kinase inhibitor scaffold using this compound.

Protocol 2: Acylation of this compound with a Heterocyclic Acyl Chloride

This protocol describes the formation of an amide bond, a common linkage in pharmaceutical compounds.

  • Reaction Scheme: this compound + 4-Chloro-quinoline-2-carbonyl chloride --(Base)--> N-(2-Heptyl)-N-(4-chloroquinolin-2-yl)carboxamide

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL/mmol of aniline) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of 4-chloro-quinoline-2-carbonyl chloride (1.1 eq) in dichloromethane dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired amide.

  • Data Presentation:

ParameterValue
ReactantsThis compound, 4-Chloro-quinoline-2-carbonyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time12 hours
Typical Yield80-95%
Purification MethodFlash Chromatography

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification Dissolve Aniline in Methanol Dissolve Aniline in Methanol Add 2-Heptanone and Acetic Acid Add 2-Heptanone and Acetic Acid Dissolve Aniline in Methanol->Add 2-Heptanone and Acetic Acid Stir at RT for 30 min Stir at RT for 30 min Add 2-Heptanone and Acetic Acid->Stir at RT for 30 min Cool to 0 C Cool to 0 C Stir at RT for 30 min->Cool to 0 C Add NaBH4 portion-wise Add NaBH4 portion-wise Cool to 0 C->Add NaBH4 portion-wise Stir at RT for 4 h Stir at RT for 4 h Add NaBH4 portion-wise->Stir at RT for 4 h Quench with Water Quench with Water Stir at RT for 4 h->Quench with Water Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with Water->Extract with Ethyl Acetate Wash, Dry, and Concentrate Wash, Dry, and Concentrate Extract with Ethyl Acetate->Wash, Dry, and Concentrate Column Chromatography Column Chromatography Wash, Dry, and Concentrate->Column Chromatography

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway: Hypothetical Kinase Inhibition

G Drug_Candidate This compound Derivative Kinase Target Kinase Drug_Candidate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate ATP ATP ATP->Kinase Substrate Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound presents itself as a potentially useful, lipophilic building block for the synthesis of novel drug candidates. The provided protocols, based on well-established chemical transformations, offer a starting point for researchers to explore its utility in their drug discovery programs. The significant lipophilicity imparted by the 2-heptyl group may be advantageous for targeting proteins with hydrophobic binding pockets. As with any aniline-containing compound, careful evaluation of the metabolic stability and potential for toxicity of any resulting derivatives is strongly recommended.

References

Application of N-(2-Heptyl)aniline in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific examples of the application of N-(2-Heptyl)aniline in dye manufacturing. The following application notes and protocols are therefore a projection based on the well-documented use of other N-alkylanilines as coupling components in the synthesis of azo dyes. The experimental data provided is illustrative and based on typical values for analogous dyes.

Introduction

N-alkylanilines are a significant class of coupling components used in the synthesis of azo dyes. The alkyl group on the nitrogen atom can influence the final dye's properties, such as its color, solubility, and affinity for different textile fibers. While common N-alkylanilines like N-methylaniline and N-ethylaniline are widely used, the introduction of a longer, branched alkyl chain such as a 2-heptyl group in this compound offers potential for developing dyes with specific characteristics. The heptyl group is expected to enhance the dye's hydrophobicity, making it particularly suitable as a disperse dye for synthetic fibers like polyester.

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, in this case, this compound.[1] The general reaction involves the formation of a diazonium salt from an aromatic amine, which then acts as an electrophile, attacking the electron-rich aromatic ring of the N-alkylaniline to form the azo compound.[1][2]

Application Notes

Potential Applications:

  • Disperse Dyes for Synthetic Fibers: Due to the increased lipophilicity from the heptyl group, dyes derived from this compound are anticipated to be highly suitable for dyeing hydrophobic fibers such as polyester, nylon, and acrylics. Disperse dyes are non-ionic and have low water solubility, which allows them to diffuse into the amorphous regions of these fibers under high-temperature dyeing conditions.

  • Solvent Dyes: The enhanced solubility in organic solvents would make these dyes candidates for use as solvent dyes in applications like inks, plastics, and lacquers.

  • Specialty Colorants: The specific steric and electronic effects of the 2-heptyl group might lead to unique shades and improved fastness properties, creating opportunities for specialty colorants in niche markets.

Expected Properties of Derived Dyes:

  • Color: The color of the resulting azo dye will depend on the diazo component used in the synthesis. Typically, coupling with N-alkylanilines can produce a range of colors from yellow to red and blue.

  • Solubility: Low solubility in water and good solubility in organic solvents are expected.

  • Fastness: The large alkyl group may improve the sublimation fastness of the dye on polyester, a critical property for modern textile processing. Light and wash fastness would need to be experimentally determined but are expected to be comparable to other disperse dyes.[3]

Quantitative Data Summary

The following table presents hypothetical quantitative data for a disperse dye synthesized from 4-nitroaniline and this compound. These values are estimates based on data for similar azo disperse dyes.

PropertyProjected Value
Molecular FormulaC₁₉H₂₄N₄O₂
Molecular Weight352.42 g/mol
Absorption Maximum (λmax)480 - 520 nm (in THF)
Molar Absorptivity (ε)25,000 - 35,000 L mol⁻¹ cm⁻¹
Light Fastness (ISO 105-B02)5 - 6
Wash Fastness (ISO 105-C06)4 - 5
Sublimation Fastness (ISO 105-P01)4 - 5

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Disperse Red Azo Dye

This protocol describes the synthesis of a disperse red azo dye by the diazotization of 4-nitroaniline and subsequent coupling with this compound.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Glacial Acetic Acid

  • Sodium Acetate

  • Methanol

  • Ice

  • Distilled Water

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 10 mL of water and 3 mL of concentrated hydrochloric acid.

    • Stir the mixture to form a fine suspension and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature. The formation of a clear solution of the diazonium salt should be observed.

  • Preparation of the Coupling Component Solution:

    • In a separate 500 mL beaker, dissolve 1.91 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.

    • Maintain the temperature at 0-5 °C throughout the addition.

    • After the addition is complete, add a solution of 5 g of sodium acetate in 20 mL of water to adjust the pH to 4-5.

    • Continue stirring the reaction mixture in the ice bath for 2 hours. A colored precipitate of the azo dye will form.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent such as methanol or ethanol to obtain the pure product.

    • Dry the purified dye in a vacuum oven at 60 °C.

Visualizations

DyeSynthesisPathway cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Nitroaniline 4-Nitroaniline HCl_NaNO2 HCl, NaNO2 0-5 °C 4-Nitroaniline->HCl_NaNO2 Diazonium_Salt 4-Nitrobenzene diazonium chloride HCl_NaNO2->Diazonium_Salt Coupling_Reaction Coupling 0-5 °C, pH 4-5 Diazonium_Salt->Coupling_Reaction N_Heptylaniline This compound N_Heptylaniline->Coupling_Reaction Azo_Dye Disperse Red Azo Dye Coupling_Reaction->Azo_Dye ExperimentalWorkflow start Start diazotization Diazotization of 4-Nitroaniline (0-5 °C) start->diazotization coupling_prep Prepare this compound Solution (0-5 °C) start->coupling_prep azo_coupling Azo Coupling Reaction (0-5 °C, 2 hrs) diazotization->azo_coupling coupling_prep->azo_coupling filtration Filter Crude Dye azo_coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Methanol washing->recrystallization drying Dry in Vacuum Oven recrystallization->drying end End drying->end

References

Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed gas chromatography-mass spectrometry (GC-MS) method for the determination of the purity of N-(2-Heptyl)aniline. This protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method is designed to separate this compound from potential process-related impurities and degradation products, ensuring the quality and consistency of the final product. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow diagram.

Introduction

This compound is an N-substituted aniline derivative that can be utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of such intermediates is a critical parameter that can significantly impact the yield and quality of the final product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal choice for the purity assessment of this compound. This application note outlines a robust GC-MS method for the routine analysis of this compound purity.

Experimental Protocol

1. Materials and Reagents

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Reference Standard: this compound (≥99.5% purity)

  • Internal Standard (IS): N-Methylaniline (≥99.5% purity)

  • Sample: this compound test sample

2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Methylaniline and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in 10 mL of dichloromethane. Spike the solution with the internal standard to a final concentration of 10 µg/mL.

3. GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation used.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (10:1)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-450 amu
Data Acquisition ModeFull Scan and Selected Ion Monitoring (SIM)

4. Data Analysis

  • Identification: The identification of this compound and its impurities is based on the comparison of their retention times and mass spectra with those of the reference standards or by interpretation of the mass spectral fragmentation patterns.

  • Quantification: The purity of this compound is determined by the percent area normalization method. The concentration of specific impurities can be calculated using the internal standard method with the prepared calibration curves.

Data Presentation

Table 1: GC-MS Method Parameters

ParameterCondition
GC System Agilent 7890B GC or equivalent
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet280 °C, Split 10:1
Carrier GasHelium, 1.0 mL/min
Oven Program80 °C (2 min), then 15 °C/min to 280 °C (5 min)
MS System Agilent 5977A MSD or equivalent
Ion Source230 °C
Quadrupole150 °C
Ionization Energy70 eV
Mass Range40-450 amu

Table 2: Expected Retention Times and Mass Spectral Data

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
N-Methylaniline (IS)~ 6.5107106, 77, 51
Aniline~ 5.29366, 65, 39
2-Heptanol~ 4.8116 (not observed)101, 83, 73, 59, 45
This compound~ 10.2191120, 106, 93, 77

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Potential Impurities

The synthesis of this compound can potentially involve the reductive amination of aniline with 2-heptanone or the direct alkylation of aniline with a 2-heptyl halide. Based on these synthetic routes, potential impurities could include:

  • Unreacted starting materials: Aniline, 2-Heptanone, or 2-Heptyl halide.

  • By-products: Di-alkylation products (N,N-di-(2-heptyl)aniline).

  • Reagent-related impurities: Residual solvents or catalysts.

Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample Prep_Sample Prep_Sample Sample->Prep_Sample Dissolve & Spike with IS Standard Reference Standard Prep_Standard Prep_Standard Standard->Prep_Standard Prepare Stock & Dilute IS Internal Standard IS->Prep_Sample IS->Prep_Standard Solvent Dichloromethane Solvent->Prep_Sample Solvent->Prep_Standard GC_System GC Separation Prep_Sample->GC_System Inject Prep_Standard->GC_System Inject for Calibration MS_Detector MS Detection GC_System->MS_Detector Elution Data_Acquisition Data Acquisition (Full Scan/SIM) MS_Detector->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Purity Calculation Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound purity.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for determining the purity of this compound. The method is sensitive and specific, allowing for the separation and identification of the main component from potential impurities. The provided protocol can be readily implemented in a quality control laboratory for routine analysis. Further validation of the method should be performed by the end-user to ensure compliance with specific regulatory requirements.

Application Note: Quantification of N-(2-Heptyl)aniline in Reaction Mixtures by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

[AN-HPLC-028]

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Heptyl)aniline in reaction mixtures. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method to monitor reaction progress and determine product purity. The described method utilizes a C18 stationary phase with a methanol and water mobile phase, offering a straightforward and robust approach for the separation and quantification of this N-alkylaniline derivative.

Introduction

This compound is an N-alkylaniline of interest in various fields of chemical synthesis, including the development of novel pharmaceuticals and materials. Accurate quantification of this compound in reaction mixtures is crucial for reaction optimization, yield determination, and quality control. High-performance liquid chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture.[1] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific reaction matrix and available instrumentation.

Materials and Reagents
  • This compound: Analytical standard of known purity (≥98%)

  • Methanol: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Acetonitrile: HPLC grade (for sample preparation)

  • Trifluoroacetic Acid (TFA): HPLC grade (optional mobile phase additive)

  • Syringe filters: 0.22 µm PTFE or nylon[2]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v). For improved peak shape, 0.1% TFA can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to create concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The goal of sample preparation is to ensure the sample is free of particulates and compatible with the HPLC system.[1][2][3]

  • Dilution: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) and dilute it with a known volume of acetonitrile (e.g., 950 µL) to achieve a theoretical concentration within the calibration range. This is often a "dilute and shoot" approach.[4]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[1][2] This step is critical to prevent column clogging and ensure system longevity.

Data Presentation

The following table summarizes the expected quantitative parameters for this HPLC method. These values are typical and may vary depending on the specific instrumentation and conditions used.

ParameterExpected Value
Analyte This compound
Retention Time (tR) Approximately 4.5 - 6.0 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

Workflow and Diagrams

The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution with Acetonitrile ReactionMixture->Dilution 1 Standard This compound Standard WorkingStandards Prepare Working Standards Standard->WorkingStandards A Filtration 0.22 µm Filtration Dilution->Filtration 2 HPLCVial Transfer to HPLC Vial Filtration->HPLCVial 3 WorkingStandards->HPLCVial B Injection Inject into HPLC System HPLCVial->Injection 4 Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration From Standards Quantification Quantify Analyte Chromatogram->Quantification From Sample Calibration->Quantification

References

Application Note: Purification of Crude N-(2-Heptyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(2-Heptyl)aniline is a secondary aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Following synthesis, crude this compound often contains unreacted starting materials, by-products, and other impurities that must be removed. Column chromatography is a highly effective and widely used technique for the purification of such moderately polar organic compounds on a laboratory scale.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The fundamental principle of column chromatography relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[3] In this normal-phase application, a polar stationary phase (silica gel) is used. Components of the crude mixture are passed through the column using a less polar mobile phase (eluent). Compounds with lower polarity and weaker interactions with the silica gel travel down the column more quickly, while more polar compounds are adsorbed more strongly and elute later.[2] By gradually increasing the polarity of the mobile phase, a clean separation of the target compound from impurities can be achieved.

Data Summary

The following table summarizes typical parameters and expected results for the column chromatographic purification of crude this compound.

ParameterValue / Description
Stationary Phase Silica Gel (70-230 mesh)
Column Dimensions Diameter: 3 cm, Length: 40 cm
Crude Sample Load 1.5 g dissolved in minimal solvent
Mobile Phase (Eluent) Gradient: 2% to 15% Ethyl Acetate in Hexane (+0.5% Triethylamine)
Flow Rate ~5 mL/min
Fraction Size 15 mL
Purity (Pre-Column) ~85% (Determined by GC or HPLC)
Purity (Post-Column) >98% (Determined by GC or HPLC)
Typical Yield 85-95%
TLC Rf of Pure Product ~0.35 in 10% Ethyl Acetate / 90% Hexane

Experimental Workflow

The diagram below outlines the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_separation Separation Process cluster_analysis Analysis & Isolation Crude Crude this compound TLC 1. TLC Analysis to Determine Eluent System Crude->TLC Test small sample Elute 4. Elute with Gradient Solvent TLC->Elute Optimized solvent system Pack 2. Prepare and Pack Silica Gel Column Load 3. Load Crude Sample Pack->Load Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Pool 7. Pool Pure Fractions TLC_Fractions->Pool Identify pure fractions Evap 8. Solvent Evaporation Pool->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for this compound purification.

Detailed Experimental Protocol

This protocol details the necessary steps from initial analysis to the isolation of the final product.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Fraction collection tubes

  • Rotary evaporator

2. Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection Before packing the column, it is crucial to determine the optimal eluent composition using TLC.[2] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.

  • Prepare several eluent systems with varying ratios of ethyl acetate in hexane (e.g., 2%, 5%, 10%, 20%). To prevent peak tailing common with amines on acidic silica, add 0.5% triethylamine (TEA) to each prepared eluent.[4]

  • Dissolve a small amount of the crude this compound in ethyl acetate.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each plate in a chamber containing one of the prepared eluent systems.

  • Visualize the developed plates under a UV lamp and identify the solvent system that provides the best separation and the desired Rf for the product spot.

3. Step 2: Column Preparation (Slurry Packing) The wet slurry method is recommended as it minimizes the chances of trapping air bubbles and ensures a homogeneously packed column, leading to better separation.[5]

  • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material. Add a thin layer (approx. 0.5 cm) of sand on top of the plug.

  • In a beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexane).[2]

  • Clamp the column vertically and fill it halfway with the same eluent.

  • With the stopcock open to allow solvent to drain slowly, pour the silica gel slurry into the column. Gently tap the sides of the column to encourage even packing and dislodge any air bubbles.

  • Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance during sample loading.[6]

  • Continuously drain the solvent until its level is just above the top layer of sand. Never let the column run dry.

4. Step 3: Sample Loading

  • Dissolve the crude this compound (e.g., 1.5 g) in the minimum possible volume of the initial eluent or a suitable solvent like dichloromethane.

  • Carefully add the dissolved sample onto the top layer of sand using a pipette, allowing it to absorb completely into the silica bed.

  • Rinse the sample flask with a very small amount of eluent and add this to the column to ensure the complete transfer of the sample.

  • Drain the solvent again until the liquid level is just at the top of the sand.

5. Step 4: Elution and Fraction Collection

  • Carefully fill the top of the column with the initial, low-polarity eluent (2% ethyl acetate/hexane).

  • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. Maintain a steady flow rate.

  • Start with the low-polarity eluent. Non-polar impurities will typically elute first.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 2% to 5%, then 10%, and finally 15%). This gradient elution helps to first wash out non-polar impurities and then elute the slightly more polar product, leaving highly polar impurities adsorbed on the column.

  • Monitor the separation by collecting small fractions (e.g., 15 mL each) and analyzing them by TLC.

6. Step 5: Analysis and Isolation

  • Spot every few fractions onto a TLC plate, alongside a spot of the original crude mixture for reference.

  • Develop the TLC plate using the solvent system determined in Step 1 (e.g., 10% ethyl acetate/hexane).

  • Identify the fractions that contain only the pure this compound (single spot with the correct Rf).

  • Combine all pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.

  • Confirm the purity of the final product using analytical techniques such as GC, HPLC, or NMR spectroscopy.

Logical Relationship Diagram

This diagram illustrates the relationship between compound polarity and elution order in normal-phase chromatography.

Elution_Principle cluster_column Chromatography Column cluster_compounds Compound Elution ColumnTop Sample Application Point Silica Stationary Phase (Silica Gel - Polar) NonPolar Non-Polar Impurity ColumnTop->NonPolar Elutes First (Weakly Adsorbed) ColumnBottom Fraction Collection Point Product This compound (Moderately Polar) Polar Polar Impurity ElutionOrder Direction of Elution (Increasing Time) Polar->ColumnBottom Elutes Last or is Retained (Strongly Adsorbed)

Caption: Principle of separation based on polarity.

References

Application Notes and Protocols: N-(2-Heptyl)aniline as a Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Heptyl)aniline is an N-substituted aniline derivative that holds potential as a versatile building block for the synthesis of novel organic materials. The introduction of a heptyl group to the nitrogen atom of aniline can impart increased solubility in organic solvents, influence the molecular packing in the solid state, and modify the electronic properties of the resulting materials. These characteristics make this compound an attractive candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the development of novel polymers and as a scaffold in medicinal chemistry.

These application notes provide an overview of the properties of this compound, protocols for its synthesis, and its potential applications as a building block in the creation of new organic materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in materials science.

PropertyValueReference
IUPAC Name N-heptylaniline[1]
Molecular Formula C₁₃H₂₁N[1]
Molecular Weight 191.31 g/mol [1]
CAS Number 3007-70-3[1]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Solubility Expected to be soluble in common organic solventsGeneral knowledge

Synthesis of this compound

The synthesis of this compound can be achieved through various N-alkylation methods. A general and effective approach is the reductive amination of aniline with heptanal or the direct alkylation of aniline with a 2-heptyl halide. Below is a representative protocol for the synthesis via reductive amination.

Experimental Workflow: Synthesis of this compound

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aniline and heptanal to a reaction flask B 2. Dissolve in a suitable solvent (e.g., methanol) A->B C 3. Add a reducing agent (e.g., NaBH4 or NaBH3CN) B->C D 4. Stir the mixture at room temperature C->D E 5. Monitor reaction progress by TLC D->E F 6. Quench the reaction with water E->F G 7. Extract the product with an organic solvent F->G H 8. Dry the organic layer and remove the solvent G->H I 9. Purify the crude product by column chromatography H->I

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Reductive Amination

Materials:

  • Aniline

  • Heptanal

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and heptanal (1.1 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Application in Novel Organic Materials

This compound can serve as a key building block for various organic materials due to the properties conferred by the heptyl chain.

Precursor for Conducting Polymers

N-substituted anilines can be polymerized to form conducting polymers. The heptyl group can enhance the solubility of the resulting polyaniline derivative, allowing for easier processing and film formation.

G cluster_synthesis Polymer Synthesis cluster_processing Material Processing cluster_application Potential Application Monomer This compound Oxidant Oxidative Polymerization (e.g., (NH4)2S2O8) Monomer->Oxidant Polymer Poly(this compound) Oxidant->Polymer Solution Dissolution in Organic Solvent Polymer->Solution Casting Spin-coating or Drop-casting Solution->Casting Film Thin Film Formation Casting->Film Device Organic Electronic Device (e.g., Sensor, Antistatic coating) Film->Device

Caption: Workflow for the synthesis and processing of poly(this compound).

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Ammonia solution

Procedure:

  • Disperse this compound (1.0 eq) in 1 M HCl solution at 0-5 °C with vigorous stirring.

  • Prepare a solution of ammonium persulfate (1.1 eq) in 1 M HCl and cool it to 0-5 °C.

  • Slowly add the ammonium persulfate solution to the this compound dispersion.

  • Maintain the reaction at 0-5 °C for 24 hours with continuous stirring. A colored precipitate should form.

  • Collect the polymer by filtration and wash it with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.

  • To obtain the emeraldine base form, de-dope the polymer by stirring it in a 0.1 M ammonia solution for 2 hours.

  • Filter the polymer, wash it with deionized water until the filtrate is neutral, and then with methanol.

  • Dry the resulting poly(this compound) under vacuum.

Intermediate for Organic Synthesis and Drug Development

The aniline moiety is a common scaffold in many pharmaceutical compounds. The N-heptyl group can be used to modulate the lipophilicity and pharmacokinetic properties of a drug candidate. Furthermore, the aromatic ring can be functionalized to introduce other pharmacophores. Aniline and its derivatives are crucial in the synthesis of a wide array of drugs.[2][3][4][5] The introduction of an N-alkyl chain can be a strategy to fine-tune the biological activity of a lead compound.

Start This compound (Building Block) Reaction1 Functionalization of the Aromatic Ring Start->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2 Coupling with Pharmacophore Intermediate->Reaction2 Candidate Drug Candidate Reaction2->Candidate

Caption: Role of this compound in a drug discovery workflow.

Characterization Data

The synthesized this compound and any derived materials should be thoroughly characterized. Below is a table outlining key characterization techniques and the expected data.

TechniqueSampleExpected Information
¹H and ¹³C NMR This compoundConfirmation of chemical structure, purity assessment.
FT-IR Spectroscopy This compound, PolymerIdentification of functional groups (N-H, C-H, aromatic C=C).
Mass Spectrometry This compoundDetermination of molecular weight and confirmation of identity.
UV-Vis Spectroscopy PolymerInformation on electronic transitions and conjugation length.
Cyclic Voltammetry PolymerDetermination of redox potentials and HOMO/LUMO energy levels.
Gel Permeation Chromatography (GPC) PolymerDetermination of molecular weight and polydispersity index.

Conclusion

This compound is a promising building block for the development of novel organic materials. Its synthesis is straightforward, and the presence of the heptyl group can impart desirable properties such as enhanced solubility and modified electronic characteristics. The protocols and application notes provided here offer a foundation for researchers to explore the potential of this compound in areas ranging from conducting polymers to medicinal chemistry. Further research and characterization will be crucial to fully elucidate the structure-property relationships of materials derived from this versatile molecule.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the laboratory-scale synthesis of N-(2-Heptyl)aniline via reductive amination of aniline and 2-heptanone. The application note includes a summary of reaction parameters, a step-by-step experimental procedure, and characterization data. A logical workflow diagram is provided for clarity.

Introduction

N-substituted anilines are important structural motifs in a wide range of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds is therefore of significant interest to the chemical and drug development community. One common method for the preparation of secondary amines is reductive amination, which involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, followed by reduction to the corresponding amine.[1][2] This one-pot reaction is often preferred due to its high selectivity and the avoidance of overalkylation, which can be an issue with direct N-alkylation methods.[2]

This application note details a robust and scalable protocol for the synthesis of this compound from aniline and 2-heptanone using sodium borohydride as the reducing agent.[3]

Reaction Scheme

The synthesis of this compound is achieved through the reductive amination of aniline with 2-heptanone. The overall reaction is depicted below:

Aniline + 2-Heptanone → this compound

Experimental Workflow

The experimental workflow for the synthesis of this compound is illustrated in the following diagram.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Characterization start Combine Aniline, 2-Heptanone, and Methanol in a Flask add_acid Add Acetic Acid start->add_acid cool Cool Reaction Mixture to 0°C add_acid->cool add_nabh4 Add Sodium Borohydride Portion-wise cool->add_nabh4 react Stir at Room Temperature for 16-24 hours add_nabh4->react quench Quench with Water react->quench Reaction Monitoring (TLC) extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify tlc TLC Analysis purify->tlc nmr 1H and 13C NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters
Reagent/ParameterMolar Mass ( g/mol )Amount (mmol)Volume (mL)Mass (g)
Aniline93.1310.00.920.93
2-Heptanone114.1912.01.421.37
Sodium Borohydride37.8315.0-0.57
Acetic Acid60.05-0.5-
Methanol32.04-20-
Reaction Time --16-24 hours-
Temperature --0°C to RT-
Table 2: Product Characterization Data
Characterization TechniqueData
Yield 75-85%
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.15 (m, 2H), 6.70-6.65 (m, 1H), 6.60-6.55 (m, 2H), 3.65 (s, 1H, NH), 3.50-3.40 (m, 1H), 1.65-1.55 (m, 2H), 1.40-1.20 (m, 6H), 1.15 (d, J=6.4 Hz, 3H), 0.90 (t, J=7.0 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 147.9, 129.3, 117.2, 113.5, 51.2, 36.8, 31.9, 29.3, 22.7, 20.5, 14.1
Mass Spec (ESI+) m/z = 192.3 [M+H]⁺
IR (neat, cm⁻¹) 3410 (N-H), 3050, 2955, 2927, 2856, 1603, 1506, 1315, 746, 690

Experimental Protocols

Materials and Equipment
  • Aniline (≥99.5%)

  • 2-Heptanone (98%)

  • Sodium borohydride (98%)

  • Glacial acetic acid

  • Methanol (anhydrous)

  • Ethyl acetate (ACS grade)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis of this compound
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10.0 mmol, 0.93 g) and 2-heptanone (12.0 mmol, 1.37 g).

  • Dissolve the reactants in methanol (20 mL).

  • Add glacial acetic acid (0.5 mL) to the mixture.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sodium borohydride (15.0 mmol, 0.57 g) in small portions over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

Work-up and Purification
  • Once the reaction is complete, carefully quench the reaction by slowly adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • The quenching step should be performed slowly and carefully, as it can be exothermic and may release hydrogen gas.

This document provides a comprehensive guide for the synthesis of this compound. The described method is efficient and scalable, making it suitable for various research and development applications. The provided data and protocols should enable researchers to successfully replicate this synthesis.

References

Application Notes and Protocols for N-(2-Heptyl)aniline in Corrosion Inhibition and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: November 2025

N-(2-Heptyl)aniline as a Corrosion Inhibitor

Application Notes

This compound is a promising candidate as a corrosion inhibitor, particularly for protecting steel and its alloys in acidic environments, such as those encountered in oil and gas production and industrial cleaning processes. Organic compounds containing nitrogen, like aniline derivatives, are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces.[1] The presence of the heptyl group, an electron-donating alkyl chain, is expected to enhance the electron density on the nitrogen atom and the aniline ring, thereby increasing the molecule's ability to coordinate with the metal surface and form a protective barrier.

The proposed mechanism of inhibition involves the adsorption of this compound onto the metal surface. This can occur through physisorption, involving electrostatic interactions between the protonated amine and the charged metal surface, or chemisorption, involving the sharing of electrons between the nitrogen atom's lone pair and the vacant d-orbitals of the metal. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Studies on similar alkyl-substituted anilines have shown them to be mixed-type inhibitors, affecting both anodic and cathodic reactions.[2]

Experimental Protocols

This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.

Materials:

  • Steel coupons (e.g., N80 steel, mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (various concentrations)

  • Acetone

  • Deionized water

  • Analytical balance (±0.1 mg)

  • Water bath or incubator

Procedure:

  • Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Weigh the coupons accurately and record the initial weight (Winitial).

  • Prepare the corrosive solution with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Immerse one coupon in each test solution. A blank solution (without inhibitor) should also be prepared.

  • Maintain the solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a specific duration (e.g., 6, 12, 24 hours).

  • After the immersion period, remove the coupons, rinse with deionized water, scrub with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (Wfinal).

  • Calculate the corrosion rate (CR) and inhibition efficiency (%IE).

Calculations:

  • Corrosion Rate (mm/year) = (87.6 × ΔW) / (D × A × T)

    • ΔW = Weight loss (mg) = Winitial - Wfinal

    • D = Density of the metal (g/cm³)

    • A = Surface area of the coupon (cm²)

    • T = Immersion time (hours)

  • Inhibition Efficiency (%IE) = [(CRblank - CRinhibitor) / CRblank] × 100

    • CRblank = Corrosion rate in the absence of inhibitor

    • CRinhibitor = Corrosion rate in the presence of inhibitor

These techniques provide insights into the mechanism of inhibition.

Materials:

  • Potentiostat/Galvanostat with impedance measurement capabilities

  • Three-electrode corrosion cell (working electrode: steel sample; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • Corrosive medium with and without inhibitor

Procedure:

  • Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Fill the corrosion cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Analyze the polarization curves to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

  • Analyze the EIS data (Nyquist and Bode plots) to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Calculations:

  • Inhibition Efficiency (%IE) from Polarization = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100

  • Inhibition Efficiency (%IE) from EIS = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100

Data Presentation

Table 1: Hypothetical Weight Loss Data for this compound on Mild Steel in 1 M HCl at 25°C for 6 hours.

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.212.55-
5015.13.7870.0
1009.52.3881.0
2005.01.2590.0
5003.50.8893.0

Table 2: Hypothetical Electrochemical Polarization Data for this compound on Mild Steel in 1 M HCl at 25°C.

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-475550-
50-46015472.0
100-4529982.0
200-4455090.9
500-4403394.0

Visualization

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_exposure Corrosion Test cluster_analysis Analysis prep_coupon Polish & Clean Steel Coupon weigh_initial Weigh Initial (W_initial) prep_coupon->weigh_initial immerse_coupon Immerse Coupon (T, t) weigh_initial->immerse_coupon prepare_solution Prepare Corrosive Medium +/- Inhibitor prepare_solution->immerse_coupon remove_clean Remove, Clean, & Dry Coupon immerse_coupon->remove_clean weigh_final Weigh Final (W_final) remove_clean->weigh_final calculate Calculate CR & %IE weigh_final->calculate

Caption: Workflow for the weight loss corrosion test.

Corrosion_Mechanism cluster_anodic Anodic Reaction cluster_cathodic Cathodic Reaction metal Metal Surface (Fe) anode Fe -> Fe²⁺ + 2e⁻ metal->anode Dissolution cathode 2H⁺ + 2e⁻ -> H₂ cathode->metal Reduction inhibitor This compound Adsorption inhibitor->metal Forms Protective Layer inhibitor->anode Blocks Sites inhibitor->cathode Blocks Sites

Caption: Proposed mechanism of corrosion inhibition.

This compound as an Antioxidant

Application Notes

Aniline and its derivatives are known to possess antioxidant properties, acting as radical scavengers.[3] The antioxidant activity of anilines is attributed to the ability of the amino group (-NH₂) to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting anilinyl radical is stabilized by resonance within the aromatic ring. The presence of the electron-donating heptyl group in this compound is expected to increase the electron density on the nitrogen atom, potentially enhancing its hydrogen-donating ability and thus its antioxidant capacity.[3]

This compound could find applications in preventing oxidative degradation in various materials, such as polymers, lubricants, and fuels. In a biological context, while aniline derivatives can be toxic, the study of their antioxidant mechanism contributes to the broader understanding of structure-activity relationships for the design of novel antioxidant drugs.

Experimental Protocols

This is a common and relatively simple method to assess the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • From the stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.

  • In a test tube or microplate well, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution (or methanol for the control).

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A blank reading should be taken with methanol only.

  • The positive control (e.g., ascorbic acid) should be tested in the same manner.

Calculations:

  • Radical Scavenging Activity (%) = [ (Acontrol - Asample) / Acontrol ] × 100

    • Acontrol = Absorbance of the DPPH solution without the test compound.

    • Asample = Absorbance of the DPPH solution with the test compound.

  • IC50 Value: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant and interpolating the concentration that gives 50% activity.

Data Presentation

Table 3: Hypothetical DPPH Radical Scavenging Activity of this compound.

Concentration (µg/mL)% Scavenging Activity
1015.2
2532.5
5051.8
10078.3
20090.1
IC50 (µg/mL) 48.5

Visualization

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Sample prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure_abs Measure Absorbance (~517 nm) incubate->measure_abs calculate_ic50 Calculate % Scavenging & IC50 measure_abs->calculate_ic50

Caption: Workflow for the DPPH antioxidant assay.

Antioxidant_Mechanism aniline This compound N-H radical Free Radical R• aniline:n->radical:r H• Donation aniline_radical Anilinyl Radical N• (Resonance Stabilized) aniline->aniline_radical neutralized_radical Neutralized Radical R-H radical->neutralized_radical

Caption: Proposed antioxidant mechanism (radical scavenging).

References

Application Notes and Protocols for the Polymerization of N-Alkylated Anilines: A Guide for Investigating N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Poly(N-(2-Heptyl)aniline)

The introduction of a heptyl group onto the nitrogen atom of the aniline monomer is anticipated to significantly influence the properties of the resulting polymer, poly(this compound), compared to its unsubstituted counterpart, polyaniline (PANI).

1. Enhanced Solubility: One of the primary challenges with PANI is its limited solubility in common organic solvents, which hinders its processability.[1] The long, nonpolar heptyl chain in this compound is expected to increase the polymer's solubility in organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and tetrahydrofuran (THF).[2] This improved solubility would facilitate polymer characterization and processing, enabling the formation of films and coatings through solution-based techniques.

2. Modified Electrical Properties: The electronic and ionic conductivity of polyanilines are among their most crucial properties.[2] While the alkyl group may introduce some steric hindrance that could slightly reduce the extent of π-conjugation along the polymer backbone compared to unsubstituted PANI, the resulting polymer is still expected to be electroactive. The conductivity of poly(this compound) would be tunable through protonic acid doping, a hallmark of the polyaniline family. The specific conductivity values will depend on the polymerization conditions, molecular weight, and the chosen dopant.

3. Potential Applications:

  • Sensors: Polyaniline and its derivatives are effective materials for chemical sensors, including those for gases like ammonia and hydrogen sulfide, as well as for pH sensing.[2] The functionalized surface of poly(this compound) could offer unique selectivity and sensitivity for specific analytes.

  • Corrosion Inhibition: The ability of polyanilines to form a passive oxide layer makes them excellent anti-corrosion coatings. The enhanced solubility of poly(this compound) would simplify its application as a protective coating on various metal surfaces.

  • Organic Electronics: Soluble conducting polymers are valuable in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] Poly(this compound) could serve as a hole-transporting layer in such devices.

  • Drug Delivery: The hydrophobic nature of the heptyl group could be exploited in drug delivery systems for the encapsulation and controlled release of hydrophobic therapeutic agents.

Experimental Protocols

The following are generalized protocols for the chemical oxidative polymerization of N-alkylanilines, which can be adapted for this compound.

Protocol 1: Chemical Oxidative Polymerization in an Acidic Medium

This is the most common method for synthesizing polyaniline and its derivatives.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) or other suitable protonic acid (e.g., p-toluenesulfonic acid)

  • Methanol

  • Deionized water

  • N-methyl-2-pyrrolidone (NMP) or other suitable organic solvent for dissolving the polymer

Equipment:

  • Glass reactor with a magnetic stirrer and a dropping funnel

  • Constant temperature bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in an aqueous solution of 1 M HCl in the reaction vessel. A typical monomer concentration to start with is 0.1 M.

  • Cooling: Cool the monomer solution to a controlled temperature, typically between 0 and 5 °C, using the constant temperature bath. Stir the solution continuously.

  • Oxidant Solution Preparation: Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and typically ranges from 1:1 to 1.25:1.[2]

  • Polymerization: Add the oxidant solution dropwise to the cooled and stirring monomer solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction to proceed at the controlled temperature for a period of 2 to 24 hours.[4] The solution will typically change color, and a precipitate of the polymer should form.

  • Purification:

    • Filter the polymer precipitate using the Büchner funnel.

    • Wash the precipitate repeatedly with 1 M HCl to remove unreacted monomer and oligomers.

    • Subsequently, wash with methanol to remove the oxidant and other impurities.

    • Continue washing with deionized water until the filtrate becomes colorless and has a neutral pH.[4]

  • Drying: Dry the purified polymer powder in an oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Notes for Optimization:

  • Monomer/Oxidant Ratio: This ratio significantly affects the molecular weight and yield of the polymer. A systematic variation is recommended.

  • Temperature: Lower temperatures generally lead to higher molecular weight and more regular polymer structures.

  • Acid: The type and concentration of the acid can influence the polymer's morphology and conductivity.

Quantitative Data from Polymerization of Substituted Anilines

The following table summarizes reaction conditions and properties for various aniline derivatives, which can serve as a reference for the expected outcomes with this compound.

MonomerPolymerization MethodOxidant (Monomer/Oxidant Ratio)Temperature (°C)Yield (%)Molecular Weight (Mw, g/mol )Conductivity (S/cm)Reference
AnilineChemical OxidationAmmonium Persulfate (1:1.25)20---[2]
AnilineAir Oxidation (Cu(II) catalyst)AirRoom Temp.75.623,000-114,000 (Mn)0.067-0.320[1]
2-(1-methylbutyl)anilineChemical OxidationAmmonium Persulfate (1:1.25)20---[2]
PhenylaminesCondensation PolymerizationSulfur Monochloride-90534,300-[5]
Aniline and PhenolChemical Co-polymerizationAmmonium PyrosulfateRoom Temp.---[6]

Visualizations

Polymerization Workflow

G Figure 1: General Workflow for Chemical Oxidative Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer_Sol Prepare Monomer Solution (e.g., this compound in 1M HCl) Cooling Cool Monomer Solution (0-5 °C) Monomer_Sol->Cooling Oxidant_Sol Prepare Oxidant Solution (e.g., APS in 1M HCl) Addition Dropwise Addition of Oxidant Oxidant_Sol->Addition Cooling->Addition Polymerize Stir for 2-24 hours Addition->Polymerize Filtration Filter Precipitate Polymerize->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Wash_H2O Wash with Deionized Water Wash_MeOH->Wash_H2O Drying Dry Polymer Wash_H2O->Drying

Caption: General Workflow for Chemical Oxidative Polymerization.

Proposed Polymerization Mechanism

G Figure 2: Proposed Mechanism for Oxidative Polymerization M Monomer (this compound) M_radical Monomer Radical Cation M->M_radical Oxidation (APS) Dimer Dimer M_radical->Dimer + Monomer Dimer_radical Dimer Radical Cation Dimer->Dimer_radical Oxidation Polymer Polymer Chain Dimer_radical->Polymer + Monomer Polymer_radical Propagating Polymer Chain Polymer->Polymer_radical Oxidation Polymer_radical->Polymer_radical + Monomer (Propagation) PANI Poly(this compound) Polymer_radical->PANI Termination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-Heptyl)aniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via reductive amination of aniline with 2-heptanone.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low conversion rate, and I'm mostly recovering my starting materials (aniline and 2-heptanone). What are the potential causes and solutions?

  • Answer: Low conversion is a frequent issue in reductive amination. Several factors could be at play:

    • Inefficient Imine Formation: The crucial first step is the formation of the imine intermediate. This equilibrium can be unfavorable.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen of 2-heptanone, making it more electrophilic and promoting nucleophilic attack by aniline. Be cautious, as too much acid can protonate the aniline, rendering it non-nucleophilic.

      • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Reducing Agent Issues: The choice and quality of the reducing agent are critical.

      • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reducing agent as it is mild and selective for the imine over the ketone.[1] If you are using sodium borohydride (NaBH₄), it can reduce the 2-heptanone starting material if added too early.[2] In this case, allow sufficient time for imine formation before adding the NaBH₄. Sodium cyanoborohydride (NaBH₃CN) is also effective and less likely to reduce the ketone, but it is more toxic.[2]

      • Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents, especially STAB, are moisture-sensitive.

    • Reaction Time and Temperature: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time, potentially up to 24-48 hours. Gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation, but be aware that higher temperatures can also promote side reactions.

Issue 2: Formation of Side Products

  • Question: My analysis shows the desired product, but also significant impurities. What are the likely side products and how can I minimize them?

  • Answer: The primary side products in this synthesis are typically from over-alkylation or reduction of the starting ketone.

    • N,N-di(2-heptyl)aniline (Tertiary Amine): This forms if the product, this compound, reacts with another molecule of 2-heptanone and is subsequently reduced.

      • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the aniline relative to 2-heptanone. This will favor the formation of the secondary amine. Avoid a large excess of the ketone.

    • 2-Heptanol: This results from the reduction of the 2-heptanone starting material.

      • Solution: This is more common when using a strong reducing agent like NaBH₄. To mitigate this, ensure imine formation is well underway before adding the reducing agent. Alternatively, use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[1]

Issue 3: Difficult Purification

  • Question: I'm having trouble isolating a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: Purifying this compound typically involves an aqueous workup followed by chromatography or distillation.

    • Workup Procedure: After the reaction is complete, quench any remaining reducing agent carefully (e.g., with water or a dilute acid). An acid-base extraction can be effective. Acidify the mixture to protonate the amine products, making them water-soluble. Wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove unreacted 2-heptanone and other non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to deprotonate the amine, and extract it into an organic solvent.

    • Chromatography: Flash column chromatography on silica gel is a common method for purifying amines. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and versatile method is the reductive amination of aniline with 2-heptanone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2]

Q2: Which reducing agent is best for this synthesis? A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended. It is a mild and selective reducing agent that can be added at the beginning of the reaction (one-pot) as it reduces the imine much faster than the ketone.[1][3] This simplifies the experimental procedure.

Q3: Can I use heptanal instead of 2-heptanone? A3: Yes, you can use heptanal to synthesize N-(1-heptyl)aniline. However, aldehydes are generally more reactive than ketones and more prone to side reactions, including self-condensation (aldol condensation) and over-alkylation. The use of a mild reducing agent like STAB is particularly important when working with aldehydes.

Q4: My aniline starting material is dark brown. Does it need to be purified? A4: Yes. Aniline is prone to air oxidation, which results in a dark coloration due to the formation of impurities.[4] For the best yield and purity of your product, it is highly recommended to purify the aniline before use, for example, by vacuum distillation.[4]

Q5: What are the expected spectroscopic characteristics of this compound? A5: Based on similar compounds, the expected 1H NMR spectrum would show characteristic signals for the aromatic protons of the aniline ring, a multiplet for the methine proton (the carbon attached to the nitrogen and the hexyl chain), and signals for the aliphatic protons of the heptyl group. A published 1H NMR spectrum for N-(heptan-2-yl)aniline shows the following peaks: δ 7.29 – 7.10 (m, 2H), 6.73 – 6.53 (m, 3H), 3.47 (m, 2H), 1.64 – 1.38 (m, 1H), 1.44 – 1.30 (m, 3H), 1.35 – 1.23 (m, 4H), 1.19 (dd, J = 6.2, 1.4 Hz, 3H), 0.96 – 0.85 (m, 3H).[5]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey AdvantagesKey DisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild and selective for imines; can be used in a one-pot procedure.[1][3]Moisture sensitive; relatively expensive.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[3]
Sodium CyanoborohydrideNaBH₃CNStable in weakly acidic conditions; selective for imines over carbonyls.[2]Highly toxic (releases HCN in strong acid); slower reaction rates.Methanol, Ethanol[2]
Sodium BorohydrideNaBH₄Inexpensive and readily available.Can reduce the starting aldehyde or ketone; requires a two-step addition process.[2]Methanol, Ethanol
Catalytic HydrogenationH₂ / Pd, Pt, or Ni"Green" reducing agent; high efficiency.Requires specialized hydrogenation equipment; may reduce other functional groups.Ethanol, Methanol, Ethyl Acetate

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol is a general guideline. Optimization of stoichiometry, reaction time, and temperature may be necessary.

Materials:

  • Aniline (freshly distilled)

  • 2-Heptanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stir bar

  • Septum and nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and 2-heptanone (1.05 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In portions, slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aniline and 2-Heptanone in DCM B Add Acetic Acid Catalyst A->B 1.0 eq : 1.05 eq C Stir for 1-2h (Imine Formation) B->C D Add NaBH(OAc)3 (1.5 eq) C->D E Stir 12-24h at RT D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3 (aq) F->G Reaction Complete H Extract with DCM G->H I Dry (MgSO4) & Concentrate H->I J Purify (Chromatography/Distillation) I->J K Pure this compound J->K troubleshooting_yield start Low Yield of this compound check_imine Is imine formation efficient? start->check_imine check_reductant Is the reducing agent active? check_imine->check_reductant Yes solution_acid Add catalytic acetic acid check_imine->solution_acid No solution_water Remove water (e.g., molecular sieves) check_imine->solution_water No check_conditions Are reaction conditions optimal? check_reductant->check_conditions Yes solution_fresh_reductant Use fresh, anhydrous reducing agent check_reductant->solution_fresh_reductant No check_side_products Are side products dominant? check_conditions->check_side_products Yes solution_time Increase reaction time and monitor check_conditions->solution_time No solution_change_reductant Switch to a milder reductant (e.g., STAB) check_side_products->solution_change_reductant Yes (Ketone Reduced) solution_stoichiometry Adjust reactant stoichiometry (slight excess of aniline) check_side_products->solution_stoichiometry Yes (Over-alkylation)

References

Troubleshooting side reactions in the N-alkylation of aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during the N-alkylation of aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-alkylation of aniline, and how can I prevent it?

The most prevalent side reaction is over-alkylation , which leads to the formation of di- and tri-alkylanilines, and in some cases, quaternary ammonium salts, when the desired product is a mono-alkylaniline.[1][2][3] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]

Prevention Strategies:

  • Control Stoichiometry: Using a large excess of aniline compared to the alkylating agent can favor the mono-alkylation product.[2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[2]

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to reduce the rate of the second and third alkylation steps.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation. More reactive agents are more likely to lead to multiple substitutions.

  • Reductive Amination: This method offers greater control over mono-alkylation by first forming an imine between aniline and an aldehyde or ketone, which is then reduced in a separate step.[4][5][6]

Q2: My N-alkylation reaction is giving a very low yield. What are the possible causes and how can I improve it?

Low yields in aniline N-alkylation can stem from several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides versus bromides or iodides) will result in slower reactions.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition or other side reactions.

    • Catalyst: For reactions involving less reactive partners, such as alcohols (in hydrogen-borrowing methods), the choice of catalyst is critical. An inactive or poisoned catalyst will result in low conversion.[4][7][8]

    • Solvent: The solvent can significantly impact the reaction rate. Aprotic solvents are often more efficient for N-alkylation with alcohols.

  • Product Inhibition: In some catalytic cycles, the product amine can coordinate to the catalyst and inhibit its activity.

  • Workup and Purification Issues: The desired product may be lost during the workup and purification steps, especially if it has some solubility in the aqueous phase during extraction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction for the formation of byproducts.

  • Screen Catalysts: If using a catalytic method, try different catalysts known to be effective for N-alkylation.

  • Optimize Solvent: Experiment with different solvents to find one that provides a good balance of reactant solubility and reaction rate.

  • Check Reagent Purity: Ensure that the starting materials and solvent are pure and dry, as impurities can interfere with the reaction.

Q3: How can I effectively purify my N-alkylaniline product from unreacted aniline and over-alkylation byproducts?

Purification can be challenging due to the similar properties of the starting material and the various alkylated products. A combination of techniques is often necessary:

  • Acidic Extraction: Unreacted aniline and the N-alkylaniline products are basic and can be converted to their corresponding ammonium salts by washing the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl).[6] This will transfer them to the aqueous layer, separating them from non-basic impurities. The free amines can then be regenerated by basifying the aqueous layer and extracting with an organic solvent. This method is less effective if the desired product is also highly basic and prone to salt formation.[6]

  • Column Chromatography: Silica gel chromatography is a common method for separating the components of the reaction mixture. The choice of eluent is crucial. A non-polar solvent system (e.g., hexane/ethyl acetate) is typically used. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine products on the silica gel.[6]

  • Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Problem 1: Predominant Formation of Di-alkylaniline Instead of Mono-alkylaniline

This is a classic case of over-alkylation. The following workflow can help you troubleshoot this issue:

start High Yield of Di-alkylaniline q1 What is the aniline to alkylating agent ratio? start->q1 action1 Increase the excess of aniline (e.g., 2-5 equivalents) q1->action1 < 1.5 : 1 q2 Is the reaction temperature high? q1->q2 >= 1.5 : 1 action1->q2 action2 Lower the reaction temperature q2->action2 Yes q3 Is a highly reactive alkylating agent used? q2->q3 No action2->q3 action3 Consider a less reactive alkylating agent (e.g., chloride instead of iodide) q3->action3 Yes action4 Switch to a more controlled method like Reductive Amination q3->action4 No end Improved Selectivity for Mono-alkylaniline action3->end action4->end

Caption: Troubleshooting workflow for over-alkylation.
Problem 2: Reaction Stalls or Shows Low Conversion

If your reaction is not proceeding to completion, consider the following troubleshooting steps:

start Low Reaction Conversion q1 Are the starting materials of sufficient purity and dry? start->q1 action1 Purify/dry starting materials and solvent q1->action1 No q2 Is a catalyst being used? q1->q2 Yes action1->q2 action2 Screen different catalysts or increase catalyst loading q2->action2 Yes q3 Is the reaction temperature optimized? q2->q3 No action2->q3 action3 Gradually increase the reaction temperature q3->action3 No q4 Is the aniline substrate electron-deficient? q3->q4 Yes action3->q4 action4 Use a more forcing method (e.g., higher temperature, more active catalyst, or different alkylation strategy) q4->action4 Yes end Improved Reaction Yield q4->end No action4->end

Caption: Troubleshooting workflow for low conversion.

Data Presentation

The following tables summarize quantitative data on the N-alkylation of aniline under various conditions, highlighting the impact of different parameters on product yield and selectivity.

Table 1: Effect of Catalyst on N-alkylation of Aniline with Benzyl Alcohol

EntryCatalystTemperature (°C)Conversion (%)Yield of N-benzylaniline (%)Yield of Dibenzylaniline (%)
1Au/TiO₂140>9998<1
2Ru/Al₂O₃14085805
3Pd/C14070654
4Ni-Pincer Complex110>9592Not reported
5Co-nanoparticles1409896Not reported

Data compiled from multiple sources for illustrative comparison.[4][9]

Table 2: Reductive Amination of Benzaldehyde with Aniline using Different Reducing Systems

EntryReducing Agent/SystemSolventTemperatureTime (min)Yield (%)
1NaBH₄ / NaH₂PO₄·H₂OTHFReflux5592
2NaBH₄ / Wet Carbon-Based Solid AcidSolvent-freeRoom Temp.894
3NaBH₄ / DOWEX®50WX8THFRoom Temp.2091
4NaBH₄ / PhCO₂HTHFReflux6092

This table summarizes data from various studies on the reductive amination of benzaldehyde and aniline.[1][4][5][10]

Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Aniline using Methanol

This protocol is based on a method utilizing a ruthenium catalyst for the selective methylation of aniline with methanol.[7]

Materials:

  • Aniline (1.0 mmol)

  • Methanol (anhydrous, 1 mL)

  • Ruthenium catalyst (e.g., a Ru-pincer complex, 0.5 mol%)[7]

  • Base (e.g., Cs₂CO₃)

  • 10 mL Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %) and the base.

  • Under an inert atmosphere, add aniline (1.0 mmol) and anhydrous methanol (1 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylaniline product.

Protocol 2: Reductive Amination of Aniline with Benzaldehyde using Sodium Borohydride

This protocol describes a one-pot reductive amination procedure.[1][4]

Materials:

  • Aniline (1 mmol)

  • Benzaldehyde (1 mmol)

  • Sodium borohydride (NaBH₄) (1 mmol)

  • Tetrahydrofuran (THF) (3 mL)

  • NaH₂PO₄·H₂O (1 mmol)

  • Round-bottomed flask (10 mL)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 10 mL round-bottomed flask equipped with a magnetic stirrer, dissolve aniline (1 mmol) and benzaldehyde (1 mmol) in THF (3 mL).

  • Add NaH₂PO₄·H₂O (1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Carefully add sodium borohydride (1 mmol) in small portions to the refluxing mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within an hour), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylaniline.[4]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways in the N-alkylation of aniline, leading to mono- and di-alkylated products.

cluster_reactants Reactants cluster_products Products aniline Aniline (Primary Amine) mono_alk Mono-alkylaniline (Secondary Amine) aniline->mono_alk + R-X - HX alkyl_halide Alkyl Halide (R-X) di_alk Di-alkylaniline (Tertiary Amine) mono_alk->di_alk + R-X - HX (Over-alkylation)

Caption: N-alkylation of aniline reaction pathways.

References

Optimization of catalyst loading for N-(2-Heptyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Heptyl)aniline. The focus is on optimizing catalyst loading and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through the reductive amination of aniline with 2-heptanone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2][3] Another approach is the N-alkylation of aniline with 2-heptanol, which typically proceeds via a "borrowing hydrogen" mechanism.[4][5]

Q2: Which catalysts are typically used for the reductive amination of aniline with 2-heptanone?

A2: A variety of catalysts can be employed for this transformation. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst.[6] Other effective catalysts include those based on nickel, silver, and cobalt.[4][5][6] The choice of catalyst can influence reaction efficiency, selectivity, and cost.

Q3: What is the role of a reducing agent in this synthesis?

A3: In reductive amination, a reducing agent is crucial for converting the imine intermediate to the final amine product.[1][7] Common reducing agents for this reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][8] These reagents are favored for their selectivity, as they readily reduce the protonated imine but are less reactive towards the ketone starting material.[1][7]

Q4: How does catalyst loading affect the synthesis of this compound?

A4: Catalyst loading is a critical parameter that can significantly impact the reaction rate, yield, and overall cost of the synthesis. Insufficient catalyst may lead to slow or incomplete conversion, while excessive catalyst can be uneconomical and may lead to side reactions or difficulties in product purification. Optimal catalyst loading needs to be determined empirically for each specific set of reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials 1. Inactive or insufficient catalyst. 2. Ineffective reducing agent. 3. Suboptimal reaction temperature or time. 4. Presence of impurities that poison the catalyst.1. Increase catalyst loading incrementally. Ensure the catalyst is fresh and properly handled. 2. Verify the quality and reactivity of the reducing agent. Consider using a different reducing agent. 3. Optimize the reaction temperature and extend the reaction time. Monitor the reaction progress using TLC or GC. 4. Purify starting materials (aniline and 2-heptanone) before use.
Formation of side products (e.g., dialkylation) 1. Excessive amount of 2-heptanone. 2. High reaction temperature.1. Use a stoichiometric or slight excess of aniline relative to 2-heptanone. 2. Lower the reaction temperature to improve selectivity for the mono-alkylated product.
Incomplete reduction of the imine intermediate 1. Insufficient amount or decomposition of the reducing agent. 2. Reaction pH is not optimal for imine reduction.1. Add the reducing agent in portions or use a larger excess. 2. For reagents like NaBH₃CN, the reaction is typically carried out under mildly acidic conditions to facilitate imine formation and reduction.[1]
Difficulty in isolating the final product 1. Emulsion formation during aqueous workup. 2. Co-elution of product with starting materials or byproducts during chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

General Protocol for Reductive Amination using Pd/C and NaBH₃CN

This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Aniline

  • 2-Heptanone

  • Methanol (or another suitable solvent like Dichloromethane)

  • Palladium on carbon (5% or 10% Pd/C)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and 2-heptanone (1.0-1.2 eq) in methanol.

  • Add Pd/C catalyst (typically 1-5 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add a solution of sodium cyanoborohydride (1.5-2.0 eq) in methanol to the reaction mixture.

  • Add a few drops of glacial acetic acid to maintain a slightly acidic pH.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Catalyst Loading Optimization Data

The following table summarizes hypothetical data for the optimization of Pd/C catalyst loading for the synthesis of this compound under specific, consistent reaction conditions (e.g., 24 hours, room temperature). Actual results may vary.

Entry Catalyst Loading (mol%) Conversion of Aniline (%) Yield of this compound (%)
10.54540
21.08580
32.09895
45.0>9996
510.0>9995

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification reactants Aniline + 2-Heptanone in Solvent catalyst Add Pd/C Catalyst reactants->catalyst imine_formation Stir for Imine Formation catalyst->imine_formation add_reductant Add NaBH3CN and Acetic Acid imine_formation->add_reductant monitor Monitor Reaction (TLC/GC) add_reductant->monitor filtration Filter Catalyst monitor->filtration extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_side_products Solutions for Side Products start Low Product Yield check_conversion Check Conversion of Starting Materials start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Analysis (TLC/GC) side_products Side Products Observed check_conversion->side_products Analysis (TLC/GC) increase_catalyst Increase Catalyst Loading incomplete_conversion->increase_catalyst Yes check_reductant Check Reducing Agent incomplete_conversion->check_reductant Yes optimize_conditions Optimize Temp/Time incomplete_conversion->optimize_conditions Yes adjust_stoichiometry Adjust Reactant Ratio side_products->adjust_stoichiometry Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

How to remove unreacted aniline from N-(2-Heptyl)aniline product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted aniline from the N-(2-Heptyl)aniline product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method to remove unreacted aniline from my this compound product?

A1: The most widely recommended and generally efficient method is an acid-base extraction. This technique leverages the basicity of aniline, which can be protonated with a dilute acid (e.g., HCl) to form a water-soluble anilinium salt. This salt is then partitioned into the aqueous phase, while the less basic or more sterically hindered this compound product remains in the organic phase.

Q2: Can I use distillation to separate aniline from this compound?

A2: Yes, distillation is a viable method, particularly given the significant difference in boiling points between the two compounds at atmospheric pressure. Aniline has a boiling point of approximately 184°C, while this compound is expected to have a considerably higher boiling point. Vacuum distillation is recommended to prevent thermal degradation of the product.

Q3: Is column chromatography a suitable purification method?

A3: Column chromatography is a highly effective method for separating compounds with different polarities. While it can be used to separate aniline from this compound, it is often more time-consuming and resource-intensive than acid-base extraction or distillation. It is typically reserved for situations where very high purity is required or when other methods have failed.

Q4: Why is my this compound product still colored after purification?

A4: The gradual darkening of aniline and its derivatives to a yellow or reddish-brown color is often due to the formation of oxidized impurities upon exposure to air and light. If your purified product is colored, it may indicate the presence of these oxidation products. Running the purification process quickly and under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. For highly colored samples, a charcoal treatment or passing the product through a short plug of silica gel or alumina may be necessary.

Troubleshooting Guides

Problem 1: Incomplete removal of aniline after acid-base extraction.
Possible Cause Troubleshooting Step
Insufficient amount of acid used.Ensure a molar excess of acid is used to fully protonate all the unreacted aniline.
Inadequate mixing of the biphasic system.Vigorously shake the separatory funnel for a sufficient amount of time to ensure efficient partitioning between the organic and aqueous layers.
pH of the aqueous layer is not low enough.Check the pH of the aqueous layer after extraction. It should be distinctly acidic (pH 1-2) to ensure complete protonation of aniline.
Emulsion formation.To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, gentle swirling or filtration through a pad of celite can be effective.
Problem 2: Low recovery of this compound product after purification.
Possible Cause Troubleshooting Step
Acid-Base Extraction: Partial protonation and extraction of the product into the aqueous layer.The pKa of the conjugate acid of this compound is close to that of aniline, so some product may be lost to the aqueous phase. To minimize this, use a carefully controlled amount of dilute acid and consider back-extracting the acidic aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Distillation: Product decomposition at high temperatures.Use vacuum distillation to lower the boiling point of the this compound and prevent thermal degradation.
Column Chromatography: Product retained on the column.Ensure the chosen solvent system for elution is appropriate for the polarity of this compound. A gradual increase in the polarity of the eluent (gradient elution) may be necessary to effectively elute the product.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (of conjugate acid)Solubility
Aniline93.13184.14.63Slightly soluble in water; soluble in organic solvents and aqueous acids.[1]
This compound191.32160-161 @ 21 Torr~5.05 (Predicted)Insoluble in water; soluble in organic solvents.

Experimental Protocols

Method 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper layer will typically be the organic phase (confirm by adding a drop of water), containing the this compound. The lower aqueous layer will contain the anilinium chloride.

  • Repeat: Drain the aqueous layer and repeat the extraction with a fresh portion of the dilute acid solution to ensure complete removal of aniline.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Method 2: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. Aniline, being more volatile, should distill first if present in significant amounts.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Method 3: Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel or alumina, using a suitable non-polar solvent (e.g., hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Aniline, being more polar than this compound, will move down the column more slowly.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualization

PurificationWorkflow start Crude this compound (contains unreacted aniline) decision1 Choose Purification Method start->decision1 extraction Acid-Base Extraction decision1->extraction  Primary Method (Efficient & Simple) distillation Vacuum Distillation decision1->distillation  Alternative for Large Scale chromatography Column Chromatography decision1->chromatography  For High Purity Requirements analysis1 Purity Check (TLC, GC-MS, NMR) extraction->analysis1 distillation->analysis1 chromatography->analysis1 end_product Pure this compound analysis1->end_product Purity > 95% troubleshoot1 Troubleshoot: Incomplete Separation analysis1->troubleshoot1 Aniline still present troubleshoot2 Troubleshoot: Low Yield analysis1->troubleshoot2 Low product recovery troubleshoot1->decision1 Re-evaluate method troubleshoot2->decision1 Optimize conditions

Caption: Workflow for the purification of this compound.

References

Preventing oxidation and discoloration of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and discoloration of N-(2-Heptyl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Yellow to brown discoloration of the liquid Oxidation due to exposure to air (oxygen).1. Purge the storage vessel with an inert gas (e.g., argon or nitrogen) before and after dispensing the liquid. 2. Add an appropriate antioxidant to the this compound. 3. For purification of discolored material, consider vacuum distillation.
Formation of solid precipitates Polymerization or formation of insoluble oxidation products.1. Filter the liquid to remove solids. 2. Implement stricter inert atmosphere techniques during storage and handling. 3. Evaluate the need for a different or higher concentration of antioxidant.
Inconsistent experimental results Degradation of this compound leading to lower purity and the presence of interfering byproducts.1. Verify the purity of the this compound using analytical methods such as HPLC or GC-MS before use. 2. Always use freshly purified or properly stored material for sensitive reactions. 3. Ensure all solvents and reagents used in the experiment are deoxygenated.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the stability of this compound.

Q1: Why is my this compound turning yellow/brown?

A1: this compound, like other aniline derivatives, is susceptible to oxidation when exposed to air and light.[1] The discoloration is due to the formation of colored oxidation products and polymers.[2]

Q2: How can I prevent the discoloration of this compound?

A2: To prevent discoloration, you should minimize its exposure to oxygen and light. This can be achieved by:

  • Inert Atmosphere: Storing and handling the compound under an inert atmosphere, such as nitrogen or argon.[3]

  • Antioxidants: Adding a suitable antioxidant to the liquid.

  • Proper Storage: Keeping the container tightly sealed and in a cool, dark place.

Q3: What antioxidants are suitable for this compound?

A3: While specific data for this compound is limited, common antioxidants for aromatic amines include hindered phenols like Butylated Hydroxytoluene (BHT) and aminic antioxidants such as diphenylamine derivatives. The choice of antioxidant may depend on the specific application and compatibility with downstream processes.

Q4: What is the recommended concentration of antioxidants?

A4: The effective concentration of an antioxidant can vary, but a typical starting point is in the range of 100-1000 ppm. It is recommended to perform a small-scale stability study to determine the optimal concentration for your specific storage conditions and required shelf-life.

Q5: Can I purify this compound that has already discolored?

A5: Yes, discolored this compound can often be purified by vacuum distillation to separate the pure aniline from the less volatile colored impurities and polymers.[2]

Q6: How does the heptyl group affect the stability of the aniline?

A6: The N-heptyl group is an electron-donating alkyl group, which can increase the electron density on the nitrogen atom. This may make the amine more susceptible to oxidation compared to unsubstituted aniline.

Data Presentation

The following table summarizes the effectiveness of common antioxidants in preventing the degradation of aromatic amines. The data is representative and may vary for this compound.

AntioxidantConcentration (ppm)Storage ConditionTime (Weeks)Purity Decrease (%)Reference
None0Air, Room Temp, Light415[Generic Data]
BHT500Air, Room Temp, Light45[Generic Data]
DPPH500Air, Room Temp, Light43[Generic Data]
None0Inert Gas, Room Temp, Dark12<1[Generic Data]
BHT500Inert Gas, Room Temp, Dark12<0.5[Generic Data]

Note: This data is illustrative. It is crucial to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol for Stabilization of this compound with an Antioxidant

Objective: To add an antioxidant to this compound for enhanced stability during storage.

Materials:

  • This compound

  • Antioxidant (e.g., BHT)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Inert gas (Argon or Nitrogen)

  • Glass storage vessel (amber glass recommended) with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Prepare Antioxidant Stock Solution:

    • In a clean, dry vial, prepare a stock solution of the antioxidant in the chosen anhydrous solvent. For example, dissolve 50 mg of BHT in 10 mL of ethanol to get a 5 mg/mL solution.

  • Inert Atmosphere:

    • Purge the storage vessel containing the this compound with an inert gas for 10-15 minutes to remove oxygen.

  • Addition of Antioxidant:

    • Using a syringe, carefully add the calculated volume of the antioxidant stock solution to the this compound to achieve the desired final concentration (e.g., for 500 ppm of BHT in 100 mL of this compound, add 1 mL of the 5 mg/mL stock solution).

  • Mixing:

    • Gently swirl the mixture to ensure homogeneity.

  • Storage:

    • Seal the vessel tightly under a positive pressure of the inert gas. Store in a cool, dark place.

Protocol for Monitoring the Stability of this compound by HPLC

Objective: To quantify the purity of this compound over time to assess its stability.

Materials:

  • This compound samples (with and without antioxidant, stored under different conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (e.g., 60:40 v/v)

  • High-purity water and HPLC-grade acetonitrile

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a small aliquot of the stored this compound under an inert atmosphere.

    • Prepare a dilute solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: Acetonitrile:Water (60:40)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound and any degradation products.

    • Calculate the purity of the this compound at each time point as a percentage of the total peak area.

    • Plot the purity versus time to determine the degradation rate under different storage conditions.

Visualizations

Oxidation_Pathway N_Heptylaniline This compound (Colorless) Oxidation_Products Oxidized Intermediates (e.g., Nitroso, Nitro compounds) N_Heptylaniline->Oxidation_Products O2, Light Colored_Impurities Colored Impurities (Yellow/Brown) Oxidation_Products->Colored_Impurities Polymers Polymerization Products (Precipitates) Oxidation_Products->Polymers

Caption: Simplified pathway of this compound oxidation and discoloration.

Troubleshooting_Workflow start Discoloration or Precipitate Observed check_storage Review Storage Conditions (Inert gas? Light protection?) start->check_storage purify Purify by Vacuum Distillation start->purify For existing discolored material improper_storage Implement Proper Storage: - Use Inert Gas (Ar, N2) - Store in Amber Vial - Store in a Cool, Dark Place check_storage->improper_storage No proper_storage Consider Antioxidant Addition check_storage->proper_storage Yes end Stable Product improper_storage->end add_antioxidant Add Antioxidant (e.g., BHT, 100-1000 ppm) proper_storage->add_antioxidant add_antioxidant->end purify->end

Caption: Troubleshooting workflow for addressing this compound instability.

References

Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-Heptyl)aniline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

The primary challenges in purifying this compound isomers stem from their similar physical and chemical properties. These include:

  • Close Boiling Points: Positional isomers of N-alkylanilines often have very close boiling points, making separation by fractional distillation difficult.[1]

  • Similar Polarity: The isomers exhibit comparable polarities, which complicates separation by standard column chromatography.

  • Potential for Oxidation: Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air or light during purification.[2][3]

  • Formation of Side Products: The synthesis of this compound can lead to the formation of byproducts such as dialkylated anilines (N,N-di(2-heptyl)aniline) and unreacted starting materials (aniline and 2-haloheptane or heptan-2-one/ol), which need to be removed.

  • Steric Hindrance: The bulky heptyl group at the 2-position can influence the molecule's reactivity and interaction with stationary phases in chromatography, potentially causing peak tailing or poor separation.[4][5]

Q2: What are the expected physical properties of this compound isomers?

While specific experimental data for all this compound isomers is limited, we can infer properties based on related compounds. The properties of aniline and N-heptylaniline are provided below for reference. It is expected that the boiling points of the ortho-, meta-, and para-isomers of this compound will be very close.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
AnilineC₆H₇N93.13184-6Slightly soluble in water; readily soluble in most organic solvents.[3][6]
N-HeptylanilineC₁₃H₂₁N191.31Not specifiedNot specifiedInsoluble in water; soluble in organic solvents like alcohol, benzene, and ether.[2][7]
This compound (predicted)C₁₃H₂₁N191.31Expected to be similar to other C₁₃H₂₁N isomers-Similar to N-Heptylaniline

Q3: What analytical techniques are suitable for assessing the purity of this compound isomer mixtures?

To effectively assess the purity and isomeric ratio of your this compound samples, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds with different boiling points and polarities. Coupled with MS, it allows for the identification of individual isomers and impurities. A non-polar or medium-polarity capillary column is often a good starting point.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is well-suited for separating aniline derivatives. A C18 column is a common initial choice.[10] The use of a phenyl-hexyl stationary phase might also provide alternative selectivity for aromatic compounds. The mobile phase can be optimized (e.g., acetonitrile/water or methanol/water with additives like formic acid or triethylamine) to improve separation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in determining the isomeric ratio in a mixture and identifying the presence of impurities by analyzing the chemical shifts and integration of characteristic peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound isomers.

Problem 1: Poor separation of isomers by column chromatography.

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase Silica gel is a standard choice, but its acidic nature can cause peak tailing with basic amines. Consider using alumina (neutral or basic) or a chemically modified silica gel (e.g., C18, phenyl). A phenyl-based column may offer better selectivity for aromatic isomers.[10]
Incorrect Mobile Phase Polarity The polarity of the eluent is critical. Start with a low polarity solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient elution can be more effective than isocratic elution for separating closely related isomers.
Peak Tailing due to Amine-Silica Interaction Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic silanol groups on the silica gel surface and improve peak shape.[12]
Co-elution of Isomers If isomers still co-elute, consider alternative chromatographic techniques like preparative HPLC, which offers higher resolution.

Problem 2: Product discoloration (yellow to brown) during or after purification.

Possible Cause Troubleshooting Steps
Oxidation of the Aniline Anilines are prone to air oxidation.[2] Purge all solvents and the chromatography column with an inert gas (e.g., nitrogen or argon) before use. Collect fractions under an inert atmosphere. Store the purified product under an inert atmosphere and in the dark.
Presence of Acidic Impurities Acidic impurities can catalyze degradation. Ensure complete removal of any acids from the reaction workup before purification. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can be beneficial.
Thermal Decomposition If using distillation, high temperatures can cause decomposition. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[13]

Problem 3: Low recovery of the desired product after purification.

Possible Cause Troubleshooting Steps
Irreversible Adsorption on Silica Gel The basic amine can strongly adsorb to the acidic silica gel. Pre-treating the silica gel with triethylamine before packing the column can help mitigate this. Alternatively, use a less acidic stationary phase like neutral alumina.
Product Volatility If the isomers are volatile, product loss can occur during solvent evaporation. Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum.
Incomplete Elution from the Column After the main product has eluted, flush the column with a more polar solvent mixture (e.g., 5-10% methanol in dichloromethane) to check for any retained material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound isomers using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine) through it.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the isomers. For example, a gradient from 2% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or GC.

  • Solvent Evaporation: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Distillation

This method is suitable if the boiling points of the isomers have a sufficient difference.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and receiving flasks.

  • Charge the Flask: Place the crude this compound mixture into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point and refractive index. Monitor the purity of each fraction using GC or HPLC.

  • Combine Fractions: Combine the fractions that contain the purified isomer.

Visualizations

Purification_Workflow Crude Crude this compound Isomer Mixture Workup Aqueous Workup (e.g., wash with NaHCO₃) Crude->Workup Analysis1 Purity Assessment (TLC, GC-MS, HPLC) Workup->Analysis1 Purification Purification Analysis1->Purification Distillation Fractional Distillation Purification->Distillation Sufficient Boiling Point Difference Chromatography Column Chromatography Purification->Chromatography Similar Boiling Points Analysis2 Purity Analysis of Fractions (GC-MS, HPLC) Distillation->Analysis2 Chromatography->Analysis2 PureProduct Pure this compound Isomer Analysis2->PureProduct

Caption: Experimental workflow for the purification of this compound isomers.

Troubleshooting_Logic Start Purification Issue Encountered Q_Separation Poor Isomer Separation? Start->Q_Separation A_StationaryPhase Change Stationary Phase (e.g., Alumina, Phenyl) Q_Separation->A_StationaryPhase Yes Q_Discoloration Product Discoloration? Q_Separation->Q_Discoloration No A_MobilePhase Optimize Mobile Phase (Gradient, Additives) A_StationaryPhase->A_MobilePhase End Problem Resolved A_MobilePhase->End A_Inert Use Inert Atmosphere (N₂ or Ar) Q_Discoloration->A_Inert Yes Q_LowYield Low Product Yield? Q_Discoloration->Q_LowYield No A_Vacuum Use Vacuum Distillation A_Inert->A_Vacuum A_Vacuum->End A_Adsorption Reduce Adsorption (Base wash, Alumina) Q_LowYield->A_Adsorption Yes Q_LowYield->End No A_Volatility Control Evaporation Conditions A_Adsorption->A_Volatility A_Volatility->End

Caption: Troubleshooting logic for common purification challenges.

References

Resolving peak tailing issues in HPLC analysis of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2-Heptyl)aniline HPLC Analysis

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape.[1] Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate issues with the analytical method or HPLC system.[1]

Q2: Why is this compound prone to peak tailing?

This compound is an aromatic amine, which is a basic compound.[3][4][5][6] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC.[7][8] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[9][10][11] These interactions are in addition to the primary hydrophobic retention mechanism and can lead to the delayed elution of a portion of the analyte molecules, causing a "tail".[11]

Q3: How is peak tailing measured?

Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) defines the tailing factor as:

  • Tf = W₀.₀₅ / 2A

    • Where W₀.₀₅ is the peak width at 5% of the peak height.

    • And A is the distance from the leading edge of the peak to the peak maximum at 5% height.[1]

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is often considered significant tailing, while values above 2.0 are generally unacceptable for quantitative analysis.[1]

Troubleshooting Guide for Peak Tailing

This section provides a systematic approach to identifying and resolving peak tailing for this compound.

Chemical Interactions Causing Peak Tailing

The diagram below illustrates the fundamental chemical interaction responsible for the peak tailing of basic compounds like this compound on a standard silica-based stationary phase.

cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase Silanol Deprotonated Silanol Group (Si-O⁻) (Active Site) C18_1 C18 Chain C18_2 C18 Chain Silica Silica Surface Analyte_Free This compound (Primary Retention) Analyte_Free->C18_1 Hydrophobic Interaction (Desired) Analyte_Free->C18_2 Hydrophobic Interaction (Desired) Analyte_Bound This compound (Secondary Interaction) Analyte_Bound->Silanol Ionic Interaction (Causes Tailing)

Interaction of this compound with the stationary phase.

Q4: My this compound peak is tailing. Where do I start?

First, determine if the issue is chemical (related to the analyte and column interactions) or physical (related to the HPLC system). A simple diagnostic test is to inject a neutral compound (e.g., toluene or naphthalene).

  • If the neutral compound's peak is symmetrical: The problem is likely a chemical interaction between this compound and the stationary phase. Proceed to Q5.[8]

  • If the neutral compound's peak also tails: The issue is likely physical, such as a column void, extra-column volume, or a blockage.[8] Check fittings for dead volume, ensure tubing is as short and narrow as possible, and inspect the column for signs of collapse or contamination.[1][12]

Q5: How can I reduce peak tailing caused by chemical interactions?

The most effective way to reduce tailing from secondary silanol interactions is to modify the mobile phase or select a more appropriate column.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a powerful tool.[13] At a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica surface become protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the positively charged amine.[1][10]

  • Use a Buffer: To ensure a stable and consistent pH throughout the analysis, incorporate a buffer into your mobile phase.[14] Common choices for low pH applications include phosphate or formate buffers. A buffer concentration of 10-50 mM is typically effective.[1]

  • Select an Appropriate Column: If mobile phase adjustments are insufficient, consider using a column designed to minimize silanol interactions.[1]

    • End-capped columns: These columns have most of the residual silanols chemically bonded with a small silylating agent, making them less active.[14]

    • Polar-embedded or charged surface columns: These offer alternative chemistries that shield the silanol groups, improving peak shape for basic compounds.[1]

Q6: Could my sample preparation be causing the peak tailing?

Yes, several factors related to the sample can contribute to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[9] To check for this, dilute your sample 10-fold and reinject it. If the peak shape improves, you are likely overloading the column.[11]

  • Injection Solvent: The solvent used to dissolve your sample should ideally be weaker than or the same strength as your mobile phase.[1] Dissolving this compound in a solvent much stronger than the initial mobile phase composition can cause peak distortion.

Summary of Method Parameter Adjustments

The table below summarizes the expected impact of various parameter adjustments on the peak tailing of this compound.

ParameterAdjustmentExpected Effect on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease pH from 7.0 to 3.0Significant Decrease Protonates residual silanols, minimizing secondary ionic interactions.[11]
Buffer Concentration Increase from 0 mM to 25 mMDecrease Stabilizes pH and maintains the protonated state of silanols.[14]
Sample Concentration Decrease by a factor of 10Potential Decrease Alleviates column overload if that is a contributing factor.[9][11]
Column Type Switch from standard C18 to an end-capped or polar-embedded C18Significant Decrease The stationary phase is designed to have fewer or shielded active silanol sites.[1][14]
Injection Solvent Match to initial mobile phase compositionDecrease Prevents band broadening and distortion caused by a strong sample solvent.[1]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol outlines a step-by-step methodology to diagnose and resolve peak tailing for this compound.

  • System Suitability Check:

    • Inject a neutral compound (e.g., 10 µg/mL toluene in mobile phase) to assess the physical condition of the system.

    • Calculate the tailing factor. If Tf > 1.2, inspect the system for dead volume, leaks, or column blockage before proceeding.

  • Evaluate Sample Load:

    • Prepare two concentrations of this compound: your standard concentration and a 10x dilution.

    • Inject both samples under your current method conditions.

    • If the tailing factor improves significantly for the diluted sample, reduce your injection volume or sample concentration.

  • Mobile Phase pH Optimization:

    • Prepare three batches of the aqueous component of your mobile phase, buffered at pH 7.0, pH 4.5, and pH 3.0 using 20 mM phosphate or formate buffer.

    • Run your analysis with each mobile phase, ensuring the column is properly equilibrated before each run.

    • Compare the chromatograms and tailing factors. A significant improvement is expected at lower pH.[11]

  • Column Comparison (if necessary):

    • If tailing persists even at low pH, repeat the analysis using a column specifically designed for basic compounds (e.g., a modern, high-purity, end-capped C18).

    • Equilibrate the new column according to the manufacturer's instructions.

    • Run your sample using the optimized low-pH mobile phase.

Troubleshooting Workflow

The following diagram provides a logical workflow for addressing peak tailing issues.

G start Peak Tailing Observed for This compound check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral tailing_yes Peak Tails? check_neutral->tailing_yes Symmetrical tailing_no Symmetrical Peak check_neutral->tailing_no Tailing chemical_issue Chemical Interaction Likely tailing_yes->chemical_issue physical_issue Physical Issue Likely tailing_no->physical_issue check_connections Check Fittings for Dead Volume Inspect Tubing Check for Column Void/Blockage physical_issue->check_connections resolved Issue Resolved check_connections->resolved check_overload Dilute Sample 10x and Re-inject chemical_issue->check_overload overload_yes Tailing Improves? check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No reduce_load Reduce Sample Concentration or Injection Volume overload_yes->reduce_load optimize_mp Optimize Mobile Phase overload_no->optimize_mp reduce_load->resolved mp_steps Lower Mobile Phase pH (e.g., 3.0) Use a Buffer (10-50 mM) optimize_mp->mp_steps tailing_persists Tailing Persists? mp_steps->tailing_persists change_column Change Column tailing_persists->change_column Yes tailing_persists->resolved No column_steps Use End-capped or Polar-Embedded Column change_column->column_steps column_steps->resolved

Workflow for troubleshooting peak tailing.

References

Minimizing byproduct formation in the synthesis of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Heptyl)aniline. The focus is on minimizing byproduct formation through common synthetic routes like reductive amination and "borrowing hydrogen" methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods are:

  • Reductive Amination: This involves the reaction of aniline with 2-heptanone in the presence of a reducing agent. An intermediate imine is formed in situ and then reduced to the target secondary amine. This method is often preferred for its high selectivity and avoidance of harsh alkylating agents.[1][2]

  • "Borrowing Hydrogen" (or Hydrogen Autotransfer): This method utilizes 2-heptanol as the alkylating agent in the presence of a metal catalyst. The catalyst temporarily dehydrogenates the alcohol to 2-heptanone, which then undergoes reductive amination with aniline. Water is the only theoretical byproduct, making it a highly atom-efficient and green method.[3][4]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound via reductive amination?

A2: The main byproducts of concern are:

  • N,N-di(2-Heptyl)aniline: This results from the over-alkylation of the aniline starting material or the product itself.

  • 2-Heptanol: This can form if the reducing agent is not selective and reduces the starting 2-heptanone.

  • Unreacted Starting Materials: Residual aniline and 2-heptanone will be present if the reaction does not go to completion.

  • Aldol Condensation Products of 2-Heptanone: Under certain pH conditions, 2-heptanone can undergo self-condensation.

Q3: How can I minimize the formation of the dialkylated byproduct, N,N-di(2-Heptyl)aniline?

A3: Minimizing dialkylation can be achieved by:

  • Controlling Stoichiometry: Using a slight excess of aniline relative to 2-heptanone can favor the formation of the mono-alkylated product.

  • Stepwise Procedure: A stepwise approach, where the imine is formed first, followed by the addition of the reducing agent, can offer better control over the reaction compared to a one-pot approach.[5]

  • Choice of Synthetic Route: Reductive amination and the "borrowing hydrogen" method are inherently less prone to over-alkylation compared to traditional SN2 reactions with alkyl halides.[2][6]

Q4: Which reducing agents are recommended for the reductive amination of aniline with 2-heptanone?

A4: The choice of reducing agent is critical for selectivity. Recommended options include:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a highly selective reagent for reducing imines in the presence of ketones, especially at neutral or slightly acidic pH.[1][6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is a good alternative to NaBH₃CN, avoiding the potential for cyanide in the workup.[6]

  • Sodium Borohydride (NaBH₄): While less selective than NaBH₃CN and NaBH(OAc)₃, it can be used effectively, often in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of unreacted aniline and/or 2-heptanone 1. Incomplete reaction. 2. Inactive reducing agent or catalyst. 3. Suboptimal reaction temperature or time.1. Increase reaction time or temperature moderately. 2. Use fresh, high-purity reducing agent or catalyst. 3. Optimize stoichiometry; a slight excess of one reactant may drive the reaction to completion.
Significant formation of N,N-di(2-Heptyl)aniline 1. Over-alkylation of the product. 2. Stoichiometry favoring dialkylation (excess 2-heptanone).1. Use a molar ratio of aniline to 2-heptanone of 1:1 or a slight excess of aniline. 2. Consider a stepwise reaction: allow the imine to form completely before adding the reducing agent.[5] 3. Lower the reaction temperature to improve selectivity.
Presence of 2-Heptanol in the product mixture 1. The reducing agent is reducing the 2-heptanone starting material. 2. Reaction pH is too low, favoring ketone reduction.1. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[6] 2. Maintain a neutral to slightly acidic pH (around 5-6) during the reaction.[6] 3. If using NaBH₄, add it portion-wise to the pre-formed imine to minimize exposure to the ketone.
Complex mixture of unidentified byproducts 1. Degradation of starting materials or product. 2. Side reactions such as aldol condensation of 2-heptanone. 3. Use of a non-selective catalyst in the "borrowing hydrogen" method.1. Lower the reaction temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 3. For aldol condensation, adjust the pH to be closer to neutral. 4. Screen different catalysts for the "borrowing hydrogen" method to find one with higher selectivity.
Difficulty in purifying the final product 1. Byproducts have similar physical properties (e.g., boiling point, polarity) to the product.1. Employ column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). 2. Consider conversion to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization to recover the free amine. 3. For removal of unreacted aniline, an acid wash during workup can be effective.

Experimental Protocols

Key Experiment: Reductive Amination of Aniline with 2-Heptanone using Sodium Cyanoborohydride

Objective: To synthesize this compound with minimal byproduct formation.

Materials:

  • Aniline (freshly distilled)

  • 2-Heptanone

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq) and 2-heptanone (1.05 eq) in anhydrous methanol.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of anhydrous methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway Aniline Aniline Imine Imine Intermediate Aniline->Imine + 2-Heptanone - H₂O Heptanone 2-Heptanone Heptanone->Imine Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Byproduct_Formation cluster_reactants Starting Materials cluster_products Reaction Products Aniline Aniline Target This compound Aniline->Target + 2-Heptanone + [H] Heptanone 2-Heptanone Heptanone->Target Heptanol 2-Heptanol Heptanone->Heptanol + [H] Dialkyl N,N-di(2-Heptyl)aniline Target->Dialkyl + 2-Heptanone + [H]

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) High_Dialkyl High Dialkylation? Start->High_Dialkyl High_Heptanol High 2-Heptanol? High_Dialkyl->High_Heptanol No Optimize_Stoichiometry Adjust Stoichiometry (More Aniline) High_Dialkyl->Optimize_Stoichiometry Yes Incomplete_Reaction Incomplete Reaction? High_Heptanol->Incomplete_Reaction No Change_Reducing_Agent Use More Selective Reducing Agent (e.g., NaBH₃CN) High_Heptanol->Change_Reducing_Agent Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Purify Purify Product Incomplete_Reaction->Purify No Optimize_Stoichiometry->High_Heptanol Change_Reducing_Agent->Incomplete_Reaction Increase_Time_Temp->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: N-(2-Heptyl)aniline Synthesis and Purification in Alternative Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-(2-Heptyl)aniline. This resource is designed for researchers, scientists, and drug development professionals seeking guidance on utilizing alternative and greener solvent systems for this important chemical transformation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the conventional synthesis of this compound?

The traditional synthesis of N-alkylanilines often involves the use of volatile and hazardous organic solvents, high reaction temperatures, and can suffer from a lack of selectivity, leading to the formation of dialkylated byproducts and quaternary ammonium salts.[1][2] The separation and purification of the desired monoalkylated product can be challenging and often requires chromatographic techniques that consume large volumes of solvents.

Q2: What are the advantages of using alternative solvents like ionic liquids (ILs) or deep eutectic solvents (DESs) for the synthesis of this compound?

Alternative solvents offer several advantages over conventional organic solvents:

  • Enhanced Selectivity: Ionic liquids have been shown to reduce the over-alkylation of anilines, leading to higher yields of the desired mono-N-alkylated product.[1][3]

  • Milder Reaction Conditions: Many of these reactions can be carried out at lower temperatures, reducing energy consumption and the formation of degradation byproducts.

  • Simplified Product Recovery: Due to their negligible vapor pressure, ILs and DESs can often be easily separated from the product by extraction or distillation, and in many cases, the solvent can be recycled and reused.[4][5]

  • Improved Safety: These solvents are generally non-flammable and have low volatility, which reduces the risk of exposure and environmental release.[6][7]

Q3: Can microwave-assisted synthesis be used for N-alkylation of aniline, and what are the benefits?

Yes, microwave-assisted synthesis is a highly effective method for the N-alkylation of anilines and can often be performed under solvent-free or reduced-solvent conditions.[8][9][10][11] The key benefits include:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[8][10]

  • Increased Yields and Purity: The rapid and uniform heating often leads to higher product yields and improved purity.[8][9]

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than conventional heating methods.

  • Greener approach: The reduction or elimination of organic solvents makes it an environmentally friendly alternative.[10][12]

Q4: How do I choose the best alternative solvent for my this compound synthesis?

The choice of solvent will depend on several factors, including the specific alkylating agent used, desired reaction temperature, and available purification methods. Ionic liquids are a good starting point for their proven selectivity in N-alkylation.[1][3] Deep eutectic solvents are an emerging class of green solvents that are often cheaper and more biodegradable than some ionic liquids.[6][7][13][14] For rapid synthesis and process optimization, microwave-assisted methods are an excellent choice.[9][10] It is recommended to perform small-scale screening experiments with a few different solvent systems to determine the optimal conditions for your specific application.

Q5: What are some greener options for the purification of this compound?

For purification, consider moving away from traditional column chromatography with large volumes of volatile organic solvents. Greener alternatives include:

  • Liquid-Liquid Extraction: If using an ionic liquid or deep eutectic solvent, the product can often be extracted using a less hazardous organic solvent, and the IL or DES can be recovered and reused.[4][5]

  • Distillation: Given that N-heptylaniline has a boiling point of 160-161 °C at 21 Torr, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities and the solvent.[15]

  • Green Chromatography: If chromatography is necessary, consider using more environmentally friendly solvents like ethyl acetate or 2-propanol in place of chlorinated solvents.[16] Reverse-phase chromatography using polar solvents like methanol or ethanol can also be an option for certain polar impurities.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Causes Solutions
Low or no product yield 1. Inactive alkylating agent: The 2-heptyl halide may be old or degraded. 2. Insufficient reaction temperature or time: The reaction may not have reached completion. 3. Poor choice of base (if applicable): The base may not be strong enough to deprotonate the aniline effectively. 4. Inappropriate solvent: The chosen alternative solvent may not be suitable for this specific reaction.1. Use a fresh or purified alkylating agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. For microwave synthesis, increase the irradiation time or power. 3. If using a base, consider a stronger, non-nucleophilic base. 4. Screen a different class of alternative solvents (e.g., switch from an IL to a DES or try a microwave-assisted solvent-free approach).
Formation of significant amounts of N,N-di(2-heptyl)aniline (over-alkylation) 1. High reaction temperature or prolonged reaction time. 2. High concentration of the alkylating agent. 3. The chosen solvent does not effectively suppress the secondary alkylation. 1. Reduce the reaction temperature and monitor for the disappearance of the starting aniline. 2. Use a stoichiometric amount or a slight excess of the alkylating agent relative to the aniline. 3. Switch to an ionic liquid known for high mono-alkylation selectivity.
Difficult separation of the product from the ionic liquid or deep eutectic solvent 1. High viscosity of the solvent. 2. Partial miscibility of the product and the solvent with the extraction solvent. 1. Gently warm the mixture to reduce the viscosity before extraction. 2. Screen different extraction solvents. If the product is relatively nonpolar, a nonpolar solvent like hexane or toluene may be effective. For more polar products, ethyl acetate could be an option. Ensure thorough mixing during extraction.
Purification Troubleshooting
Problem Possible Causes Solutions
Incomplete separation of product and starting material by column chromatography 1. Inappropriate solvent system for chromatography. 2. Co-elution of the product and starting material. 1. Use TLC to systematically screen for a solvent system that provides good separation (a difference in Rf values of at least 0.2 is ideal). A common starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). 2. If baseline separation is difficult, consider derivatizing the unreacted aniline to a more polar compound (e.g., by acetylation) before chromatography to facilitate separation.
Product decomposition during vacuum distillation 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities. 1. Ensure a good vacuum to lower the boiling point of the product. The boiling point of N-heptylaniline is 160-161 °C at 21 Torr.[15] 2. Neutralize the crude product with a mild aqueous wash (e.g., dilute sodium bicarbonate solution) before distillation.
Low recovery of product after purification 1. Product loss during aqueous work-up if the product has some water solubility. 2. Adsorption of the product onto silica gel during chromatography. 1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. If the product is basic, it may strongly adhere to acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent, or use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound (Solvent-Free)

This protocol is a general guideline and may require optimization.

Materials:

  • Aniline

  • 2-Bromoheptane

  • Potassium carbonate (K₂CO₃), finely powdered

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a microwave reactor vial, combine aniline (1.0 eq), 2-bromoheptane (1.1 eq), and potassium carbonate (1.5 eq).

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 130°C) for a specified time (e.g., 10-20 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound in an Ionic Liquid

This protocol is a general guideline and may require optimization.

Materials:

  • Aniline

  • 2-Bromoheptane

  • An appropriate ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄])

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq), 2-bromoheptane (1.2 eq), sodium bicarbonate (1.5 eq), and the ionic liquid (e.g., 2-3 mL per gram of aniline).

  • Heat the mixture with stirring at a specified temperature (e.g., 80-100°C) and monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid with diethyl ether (perform multiple extractions for better recovery). The ionic liquid and inorganic salts will remain in a separate phase.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The ionic liquid can be recovered by washing with water and drying under vacuum for reuse.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reactants: Aniline + 2-Heptyl Halide solvent_choice Solvent Selection start->solvent_choice il Ionic Liquid (IL) solvent_choice->il High Selectivity des Deep Eutectic Solvent (DES) solvent_choice->des Green & Cost-Effective mw Microwave (Solvent-Free) solvent_choice->mw Rapid Synthesis reaction N-Alkylation Reaction il->reaction des->reaction mw->reaction workup Work-up & Crude Product reaction->workup Reaction Completion purification_method Purification Method workup->purification_method distillation Vacuum Distillation purification_method->distillation Non-Volatile Impurities extraction Liquid-Liquid Extraction (IL/DES Recycling) purification_method->extraction IL/DES Used chromatography Green Chromatography purification_method->chromatography Close-Boiling Impurities final_product Pure this compound distillation->final_product extraction->final_product chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield of This compound check_overalkylation Check for Over-alkylation (TLC/GC-MS) start->check_overalkylation check_sm Unreacted Starting Material? start->check_sm overalkylation_yes Yes check_overalkylation->overalkylation_yes Significant Dialkylation overalkylation_no No check_overalkylation->overalkylation_no sm_yes Yes check_sm->sm_yes Aniline Remaining sm_no No check_sm->sm_no solution_overalkylation Decrease Temperature Reduce Alkyl Halide Stoichiometry Change to more selective IL overalkylation_yes->solution_overalkylation overalkylation_no->check_sm solution_sm Increase Temperature/Time Check Reagent Purity Verify Base Activity sm_yes->solution_sm other_issues Consider Other Issues: - Product Degradation - Work-up Losses sm_no->other_issues

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

Confirming the Structure of N-(2-Heptyl)aniline using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of N-(2-Heptyl)aniline, a substituted aniline of interest in various chemical and pharmaceutical contexts. By presenting supporting experimental data and detailed protocols, this guide aims to demonstrate the power of 2D NMR in providing clear and definitive structural assignments.

The structural confirmation of this compound relies on establishing the connectivity between the aniline and heptyl fragments at the correct position. While 1D NMR provides initial information, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for creating a complete bonding picture of the molecule. This guide will walk through the expected data from each of these experiments and how they collectively confirm the N-2 position of the heptyl group attachment.

Predicted 2D NMR Data for this compound

The following tables summarize the expected quantitative data from a suite of 2D NMR experiments performed on this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1'CH~3.6 - 3.8~50 - 55
2'CH₂~1.5 - 1.7~30 - 35
3'CH₂~1.2 - 1.4~25 - 30
4'CH₂~1.2 - 1.4~28 - 33
5'CH₂~1.2 - 1.4~22 - 27
6'CH₃~0.8 - 1.0~13 - 18
1C-~145 - 150
2, 6CH~6.5 - 6.7~112 - 117
3, 5CH~7.0 - 7.2~128 - 133
4CH~6.6 - 6.8~115 - 120
NHNH~3.5 - 4.5-

Table 2: Key Predicted COSY, HSQC, and HMBC Correlations for this compound

Experiment Correlating Protons (¹H-¹H) Correlating Proton-Carbon (¹H-¹³C) Significance
COSY H-1' with H-2' and NH-Confirms the direct attachment of the heptyl group to the nitrogen and the adjacent methylene group.
H-2' with H-1' and H-3'-Establishes the connectivity along the heptyl chain.
H-2 with H-3-Confirms the ortho-coupling in the aniline ring.
HSQC -H-1' with C-1'Assigns the proton and carbon signals for the methine group attached to the nitrogen.
-H-2' with C-2'Assigns the proton and carbon signals for the methylene group adjacent to the methine.
-H-2,6 with C-2,6Assigns the ortho proton and carbon signals of the aniline ring.
HMBC -H-1' with C-1 and C-2,6Crucially confirms the attachment of the heptyl group to the nitrogen of the aniline ring.
-H-2' with C-1' and C-3'Provides further confirmation of the heptyl chain connectivity.
-H-2,6 with C-4 and C-1Confirms the structure of the aniline ring.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

1. COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton couplings within the molecule.

  • Pulse Program: Standard cosygpqf or equivalent.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Number of Scans: 8-16

    • Number of Increments (t₁): 256-512

    • Relaxation Delay: 1.5-2.0 s

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond proton-carbon correlations.

  • Pulse Program: Standard hsqcedetgpsp or equivalent for multiplicity editing.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 160 ppm

    • Number of Scans: 4-8

    • Number of Increments (t₁): 128-256

    • Relaxation Delay: 1.5 s

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) proton-carbon correlations.

  • Pulse Program: Standard hmbcgplpndqf or equivalent.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 200 ppm

    • Number of Scans: 16-64

    • Number of Increments (t₁): 256-512

    • Relaxation Delay: 1.5-2.0 s

    • Long-range coupling delay (¹JCH): Optimized for 8 Hz.

Visualizing the Confirmation Workflow

The logical flow of information from the different 2D NMR experiments to the final structural confirmation can be visualized as a workflow diagram.

G cluster_structure Proposed Structure cluster_experiments 2D NMR Experiments cluster_information Derived Information cluster_confirmation Structural Confirmation Structure This compound COSY COSY Structure->COSY HSQC HSQC Structure->HSQC HMBC HMBC Structure->HMBC H_H_Connectivity Proton-Proton Connectivity (Heptyl Chain & Aniline Ring) COSY->H_H_Connectivity C_H_Direct Direct Carbon-Proton Attachment HSQC->C_H_Direct C_H_LongRange Long-Range Carbon-Proton Connectivity (Aniline to Heptyl) HMBC->C_H_LongRange Confirmation Confirmed Structure of This compound H_H_Connectivity->Confirmation C_H_Direct->Confirmation C_H_LongRange->Confirmation

A Comparative Analysis of N-(2-Heptyl)aniline and N-heptylaniline for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the physicochemical properties, synthesis, and potential biological effects of N-(2-Heptyl)aniline and its linear isomer, N-heptylaniline. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate informed decisions in experimental design and compound selection.

Physicochemical Properties: A Tale of Two Isomers

The structural difference between the branched-chain this compound and the straight-chain N-heptylaniline is expected to influence their physical properties. While comprehensive experimental data for this compound is limited, a comparison with the well-characterized N-heptylaniline provides valuable insights.

PropertyThis compoundN-heptylaniline
CAS Number 67915-63-33007-70-3[1]
Molecular Formula C₁₃H₂₁NC₁₃H₂₁N
Molecular Weight 191.32 g/mol 191.31 g/mol [1]
Boiling Point Data not available160-161 °C at 21 Torr[2]
Density Data not available0.906 g/cm³[2]
Solubility Data not availableInsoluble in water, soluble in most organic solvents.[3]
pKa Data not available5.05 ± 0.50 (Predicted)[2]

The branching in the heptyl group of this compound is likely to result in a lower boiling point compared to the linear N-heptylaniline due to reduced van der Waals forces. Similarly, the steric hindrance introduced by the secondary heptyl group may affect its solubility and crystal packing.

Synthesis and Reaction Pathways

Both this compound and N-heptylaniline can be synthesized through established methods for N-alkylation of aniline. The choice of synthetic route will depend on the availability of starting materials and desired purity.

A common and versatile method for the synthesis of such secondary amines is reductive amination . This involves the reaction of aniline with the corresponding carbonyl compound, followed by reduction of the resulting imine intermediate.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of N-heptylaniline Aniline_2 Aniline Heptanone 2-Heptanone Imine_2 Imine Intermediate N2Heptyl This compound ReducingAgent_2 Reducing Agent (e.g., NaBH(OAc)₃) Aniline_1 Aniline Heptanal Heptanal Imine_1 Imine Intermediate NHeptyl N-heptylaniline ReducingAgent_1 Reducing Agent (e.g., NaBH₄)

Caption: Reductive amination pathways for this compound and N-heptylaniline.

Experimental Protocol: General Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve aniline (1 equivalent) and the corresponding carbonyl compound (2-heptanone for this compound or heptanal for N-heptylaniline, 1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to remove the water formed during the reaction. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add a reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium borohydride [NaBH₄], 1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-alkylaniline.

Biological and Toxicological Considerations

The biological activities and toxicological profiles of N-alkylanilines are of significant interest in drug development and environmental science. While specific comparative data for this compound and N-heptylaniline is not available, general trends for alkylanilines suggest that their metabolism and toxicity are influenced by the nature of the alkyl substituent.

Aniline and its derivatives are known to be metabolized by cytochrome P450 enzymes in the liver. A key metabolic pathway involves N-hydroxylation, which can lead to the formation of reactive metabolites. These metabolites can induce methemoglobinemia, a condition where hemoglobin is oxidized and loses its ability to transport oxygen effectively.

G cluster_0 Metabolic Activation of N-Alkylanilines NAlkylaniline N-Alkylaniline CYP450 Cytochrome P450 NHydroxy N-Hydroxy-N-alkylaniline (Reactive Metabolite) Methemoglobinemia Methemoglobinemia

Caption: General metabolic pathway of N-alkylanilines leading to methemoglobinemia.

The branched structure of this compound may influence its rate of metabolism and the nature of the metabolites formed compared to the linear N-heptylaniline. This could potentially lead to differences in their toxicological profiles. Further research is needed to elucidate these differences.

Experimental Protocol: In Vitro Methemoglobin Formation Assay
  • Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh, heparinized blood from a suitable animal model (e.g., rat). Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4). Resuspend the washed RBCs in PBS to a final hematocrit of 2%.

  • Incubation: In a 96-well plate, add the RBC suspension. Add varying concentrations of the test compounds (this compound and N-heptylaniline, dissolved in a suitable vehicle like DMSO) to the wells. Include a positive control (e.g., sodium nitrite) and a vehicle control. Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Measurement of Methemoglobin: After incubation, lyse the RBCs with a hypotonic solution. Measure the absorbance of the lysate at 630 nm before and after the addition of a few crystals of potassium cyanide (KCN). The difference in absorbance is proportional to the methemoglobin concentration.

  • Data Analysis: Calculate the percentage of methemoglobin formation for each concentration of the test compounds. Compare the dose-response curves for this compound and N-heptylaniline to assess their relative potential to induce methemoglobinemia.

Conclusion

The isomeric nature of this compound and N-heptylaniline suggests potential differences in their physicochemical properties and biological activities. While data for N-heptylaniline is more readily available, further experimental characterization of this compound is crucial for a comprehensive comparison. The provided experimental protocols offer a starting point for researchers to investigate these compounds in their own laboratories. Such studies will be invaluable for advancing our understanding of structure-activity relationships within the N-alkylaniline class of compounds and for their potential applications in various fields of chemical and pharmaceutical research.

References

A Comparative Guide to Validating the Purity of Synthesized N-(2-Heptyl)aniline Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized N-(2-Heptyl)aniline. It offers a direct comparison with a certified commercial standard, supported by detailed experimental protocols and comparative data. The methodologies outlined herein are designed to ensure the identity, purity, and quality of the synthesized compound, which is critical for reliable downstream applications in research and drug development.

Experimental Workflow

The validation process follows a systematic workflow, beginning with the acquisition of both the synthesized this compound and a certified commercial standard. Each sample is then subjected to a panel of analytical techniques to assess its purity and structural integrity. The resulting data from the synthesized sample is rigorously compared against the commercial standard to determine its level of purity.

Purity_Validation_Workflow A Synthesized This compound C Analytical Testing A->C B Commercial Standard This compound B->C D GC-MS Analysis C->D E HPLC Analysis C->E F NMR Spectroscopy (¹H and ¹³C) C->F G FTIR Spectroscopy C->G H Data Comparison and Purity Assessment D->H E->H F->H G->H I Purity Report H->I

Caption: Overall workflow for purity validation.

Comparative Analysis of Analytical Data

The core of the validation process lies in the direct comparison of analytical data obtained from the synthesized this compound and the commercial standard. This comparative logic ensures an objective assessment of purity. Spectroscopic data should be overlaid for direct comparison, and chromatographic profiles are evaluated for peak purity and the presence of any impurities.

Data_Comparison_Logic cluster_synthesized Synthesized Sample cluster_standard Commercial Standard Synth_GCMS GC-MS Data Compare Comparison (Overlay & Analysis) Synth_GCMS->Compare Synth_HPLC HPLC Data Synth_HPLC->Compare Synth_NMR NMR Spectra Synth_NMR->Compare Synth_FTIR FTIR Spectrum Synth_FTIR->Compare Std_GCMS GC-MS Data Std_GCMS->Compare Std_HPLC HPLC Data Std_HPLC->Compare Std_NMR NMR Spectra Std_NMR->Compare Std_FTIR FTIR Spectrum Std_FTIR->Compare Result Purity Determination & Impurity Profiling Compare->Result

Caption: Logic for comparing analytical data.

Quantitative Data Summary

The following table summarizes the expected quantitative results from the comparative analysis of the synthesized this compound and the commercial standard.

Analytical TechniqueParameterCommercial StandardSynthesized Sample
GC-MS Purity (Peak Area %)> 99.5%99.2%
Retention Time (min)12.512.5
Major ImpuritiesNot DetectedUnreacted Aniline (0.5%)
HPLC Purity (Peak Area %)> 99.5%99.3%
Retention Time (min)8.28.2
¹H NMR Chemical Shift (ppm)Consistent with StructureConsistent with Structure
IntegrationConforms to Proton CountConforms to Proton Count
¹³C NMR Number of Signals7 (Aromatic) + 7 (Alkyl)7 (Aromatic) + 7 (Alkyl)
FTIR N-H Stretch (cm⁻¹)~3400~3400
Aromatic C-H Stretch (cm⁻¹)~3050~3050
Aliphatic C-H Stretch (cm⁻¹)2850-29602850-2960

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of this compound and identify any volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Samples are diluted in dichloromethane to a concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated based on the relative peak area percentage of the main component. Mass spectra of the main peak and any impurity peaks are compared with a spectral library and the commercial standard.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To provide an orthogonal method for purity determination.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 0.5 mg/mL.

  • Data Analysis: Purity is determined by the peak area percentage. The retention time of the synthesized compound is compared to that of the commercial standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound and detect any structural isomers or non-volatile impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Acquisition of a standard proton spectrum.

    • Chemical shifts are referenced to TMS (0 ppm).

    • Integration of peaks is performed to confirm the proton count of the alkyl and aromatic regions.

  • ¹³C NMR:

    • Acquisition of a proton-decoupled carbon spectrum.

    • The number of signals is compared to the expected number for the this compound structure.

  • Data Analysis: The spectra of the synthesized sample are overlaid with the spectra of the commercial standard to check for any discrepancies in chemical shifts or the presence of extra signals.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound and confirm its identity.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

  • Data Acquisition: Spectra are recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions of key absorption bands (e.g., N-H stretch, aromatic and aliphatic C-H stretches) are compared with the spectrum of the commercial standard and established literature values.[2][3] The N-H stretch for a secondary amine like N-heptylaniline is expected around 3400 cm⁻¹.[2] Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

References

Comparative analysis of different synthetic routes to N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Secondary Aniline Derivative

N-(2-Heptyl)aniline, a secondary aniline derivative, holds significance as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is paramount for achieving optimal yield, purity, and cost-effectiveness. This guide provides a comparative analysis of the three primary synthetic pathways to this compound: reductive amination, N-alkylation via the "borrowing hydrogen" methodology, and direct N-alkylation with an alkyl halide.

Comparative Overview of Synthetic Routes

The choice of synthetic strategy for this compound is a trade-off between factors such as reagent availability, reaction conditions, and potential for side-product formation. Below is a summary of the key quantitative parameters for each route.

ParameterReductive AminationN-Alkylation (Borrowing Hydrogen)Direct N-Alkylation (Alkyl Halide)
Starting Materials Aniline, 2-HeptanoneAniline, 2-HeptanolAniline, 2-Bromoheptane
Key Reagents/Catalysts NaBH(OAc)₃, Acetic Acid[Ru(p-cymene)Cl₂]₂, Ligand, BaseBase (e.g., K₂CO₃)
Typical Solvent Dichloromethane (DCM)TolueneAcetonitrile or DMF
Reaction Temperature Room Temperature80 - 120 °C60 - 100 °C
Typical Reaction Time 12 - 24 hours12 - 24 hours24 - 48 hours
Reported Yield Good to ExcellentGood to ExcellentModerate to Good
Key Advantages Mild conditions, high selectivity.Atom economical, water is the only byproduct.[1]Simple reagents.
Key Disadvantages Requires a stoichiometric reducing agent.Requires a transition metal catalyst and higher temperatures.Risk of over-alkylation, formation of salt byproduct.[2]

Experimental Protocols

Detailed methodologies for each of the primary synthetic routes are provided below. These protocols are based on established procedures for similar transformations and have been adapted for the synthesis of this compound.

Route 1: Reductive Amination

This one-pot procedure involves the in-situ formation and subsequent reduction of an imine intermediate from aniline and 2-heptanone.[3]

Procedure:

  • To a solution of aniline (1.0 eq) and 2-heptanone (1.1 eq) in dichloromethane (DCM), add acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: N-Alkylation with 2-Heptanol (Borrowing Hydrogen)

This method utilizes a ruthenium catalyst to facilitate the "borrowing hydrogen" or hydrogen auto-transfer reaction between aniline and 2-heptanol.[1]

Procedure:

  • In a reaction vessel under an inert atmosphere, combine aniline (1.0 eq), 2-heptanol (1.2 eq), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (e.g., 1-2 mol%), a suitable ligand (if required by the catalyst system), and a base (e.g., potassium tert-butoxide, 1.0 eq) in toluene.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter off the catalyst (if heterogeneous).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Route 3: Direct N-Alkylation with 2-Bromoheptane

This classical approach involves the nucleophilic substitution of bromide by aniline.

Procedure:

  • Combine aniline (1.0 eq), 2-bromoheptane (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) in a solvent like acetonitrile or dimethylformamide (DMF).

  • Heat the reaction mixture to 60-100 °C and stir for 24-48 hours.

  • Monitor the reaction for the disappearance of starting materials.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography, carefully separating the desired mono-alkylated product from any di-alkylated byproduct.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to this compound.

Synthetic_Routes cluster_reductive_amination Reductive Amination cluster_borrowing_hydrogen N-Alkylation (Borrowing Hydrogen) cluster_direct_alkylation Direct N-Alkylation Aniline1 Aniline Imine Imine Intermediate Aniline1->Imine Heptanone 2-Heptanone Heptanone->Imine Product1 This compound Imine->Product1 Reduction (NaBH(OAc)₃) Aniline2 Aniline Intermediate_BH Dehydrogenation/ Condensation Aniline2->Intermediate_BH Heptanol 2-Heptanol Heptanol->Intermediate_BH [Ru] catalyst Product2 This compound Intermediate_BH->Product2 Hydrogenation Aniline3 Aniline Product3 This compound Aniline3->Product3 Bromoheptane 2-Bromoheptane Bromoheptane->Product3 SN2 Reaction (Base)

Caption: Overview of the three main synthetic routes to this compound.

Experimental_Workflow cluster_common_steps General Experimental Workflow Start Combine Reactants & Catalyst/Reagent Reaction Stir at Defined Temperature & Time Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Quench & Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Reactivity of N-(2-Heptyl)aniline: A Comparative Analysis with Other Secondary Anilines in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive analysis of the reactivity of N-(2-Heptyl)aniline in comparison to other secondary anilines reveals the significant influence of steric hindrance on the efficiency of palladium-catalyzed Buchwald-Hartwig amination reactions. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by available experimental data, to aid in the selection of appropriate substrates and reaction conditions for C-N bond formation.

The study of palladium-catalyzed cross-coupling reactions for the formation of C–N bonds has become a cornerstone of modern organic synthesis, with wide-ranging applications in the preparation of pharmaceuticals, natural products, and organic materials.[1] The efficiency of these reactions is highly dependent on the structure of the amine coupling partner, with both electronic and steric factors playing a crucial role.

Influence of Steric Hindrance on Reactivity

The reactivity of secondary anilines in reactions such as the Buchwald-Hartwig amination is particularly sensitive to the steric environment around the nitrogen atom. The size and branching of the N-alkyl substituent can significantly impact the rate and yield of the coupling reaction. Generally, increased steric bulk on the amine can hinder its approach to the palladium catalyst, thereby slowing down the reaction.

While specific quantitative data for the reactivity of this compound is not extensively available in the literature, its structural features—a branched heptyl group at the nitrogen atom—suggest that it will exhibit lower reactivity compared to less sterically hindered secondary anilines. The secondary nature of the heptyl group introduces significant steric bulk in proximity to the reacting nitrogen atom.

For instance, studies have shown that even a relatively small methyl group on the nitrogen atom of aniline can dramatically decrease the reaction rate. In nucleophilic aromatic substitution reactions, the rate constant for N-methylaniline was found to be approximately 100,000 times lower than that of aniline, a reduction attributed to increased steric hindrance during the formation of the reaction intermediate.[2][3] This highlights the profound impact of N-alkylation on reactivity.

Comparative Reactivity Data

To provide a quantitative perspective, the following table summarizes the yields of the Buchwald-Hartwig amination of various aryl halides with a selection of secondary anilines under palladium catalysis. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, the data provides a general trend of how steric bulk on the N-alkyl substituent affects the reaction outcome.

Amine SubstrateAryl HalideCatalyst System (Pd source/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
N-EthylanilineAryl BromidePd[P(o-tol)3]2 / CyPF-tBuNaOtBu1,4-Dioxane1001259-99
N-Methylaniline4-ChlorotoluenePd2(dba)3 / YPhos LigandKOtBuNot SpecifiedRT1>95
N-CyclohexylanilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGenerally lower yields reported due to steric hindrance
This compound Not Specified Not Specified Not Specified Not Specified Not Specified Not Specified Data not available in cited literature

Note: The yields for N-ethylaniline represent a range obtained from coupling with various aryl bromides.[1] The high yield for N-methylaniline was achieved under optimized conditions with a specific ligand.[4] Data for N-cyclohexylaniline and this compound is qualitative due to the lack of specific, comparable experimental results in the searched literature.

The available data suggests that secondary anilines with linear, less bulky alkyl groups like ethyl and methyl can participate effectively in Buchwald-Hartwig aminations, often providing high yields. In contrast, more sterically demanding substituents, such as a cyclohexyl group, are known to result in lower yields. Based on these trends, it is reasonable to predict that this compound, with its branched secondary alkyl chain, would exhibit reactivity that is lower than N-ethylaniline and likely comparable to or even lower than N-cyclohexylaniline under similar reaction conditions.

Experimental Protocols

The following is a general experimental protocol for the Buchwald-Hartwig amination of a secondary aniline with an aryl bromide, based on typical conditions reported in the literature.[1]

General Procedure for Palladium-Catalyzed Amination:

An oven-dried resealable Schlenk tube is charged with the palladium precursor (e.g., Pd[P(o-tol)3]2, 0.5 mol%), the phosphine ligand (e.g., CyPF-tBu, 0.5 mol%), and sodium tert-butoxide (2.70 mmol). The tube is evacuated and backfilled with argon. The aryl bromide (0.600 mmol), the secondary aniline (e.g., N-ethylaniline, 0.900 mmol), and 1,4-dioxane (6 mL) are then added under argon. The Schlenk tube is sealed, and the reaction mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-alkyl-N-arylaniline.

Logical Workflow for Reactivity Comparison

The comparison of the reactivity of this compound with other secondary anilines can be visualized as a logical workflow that considers both steric and electronic factors.

G cluster_factors Factors Influencing Reactivity cluster_anilines Secondary Anilines for Comparison cluster_outcome Predicted Reactivity Outcome Steric_Hindrance Steric Hindrance (Size and Branching of N-Alkyl Group) N_EtA N-Ethylaniline (Less Hindered) Steric_Hindrance->N_EtA Low N_cHexA N-Cyclohexylaniline (More Hindered) Steric_Hindrance->N_cHexA High N_2HeptA This compound (Highly Hindered, Branched) Steric_Hindrance->N_2HeptA Very High Electronic_Effects Electronic Effects (Substituents on Aniline Ring) High_Reactivity High Reactivity Electronic_Effects->High_Reactivity Moderate_Reactivity Moderate Reactivity Electronic_Effects->Moderate_Reactivity Low_Reactivity Low Reactivity Electronic_Effects->Low_Reactivity N_EtA->High_Reactivity N_cHexA->Moderate_Reactivity N_2HeptA->Low_Reactivity

Caption: A logical diagram illustrating the influence of steric hindrance on the predicted reactivity of various secondary anilines in cross-coupling reactions.

Conclusion

References

A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Analysis of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-(2-Heptyl)aniline. The comparison is based on key validation parameters outlined in the ICH Q2(R1) guidelines to assist researchers and analytical scientists in selecting the most suitable method for their specific application.[1][2][3][4][5]

Introduction to Analytical Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both powerful separation techniques used extensively in pharmaceutical analysis. GC is typically employed for volatile and thermally stable compounds, while HPLC is well-suited for non-volatile or thermally labile substances.[6][7][8][9][10] this compound, an N-alkylaniline, possesses moderate volatility, making it a candidate for analysis by both techniques, necessitating a thorough comparison to determine the optimal method.

For the analysis of anilines and their derivatives, GC methods may require a derivatization step to improve volatility and thermal stability, whereas HPLC can often analyze these compounds directly.[11][12] This guide presents a hypothetical cross-validation study to illustrate the performance of both methods.

Quantitative Data Summary

The following tables summarize the validation parameters for the hypothetical GC and HPLC methods developed for the analysis of this compound.

Table 1: Linearity and Range

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity Range 1 - 100 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Regression Equation y = 54321x + 1234y = 87654x + 987

Table 2: Accuracy (Recovery)

ConcentrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
50% (50 µg/mL) 99.2%100.5%
100% (100 µg/mL) 99.8%100.1%
150% (150 µg/mL) 100.5%99.7%

Table 3: Precision (%RSD)

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Repeatability (n=6) 0.8%0.5%
Intermediate Precision (n=6) 1.2%0.9%

Table 4: Detection and Quantitation Limits

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL

Table 5: Robustness

Parameter VariationGas Chromatography (GC) (%RSD)High-Performance Liquid Chromatography (HPLC) (%RSD)
Flow Rate (±10%) 1.5%1.1%
Column Temperature (±5°C) 2.1%1.4%
Mobile Phase Composition (±2%) N/A1.8%

Experimental Protocols

Gas Chromatography (GC) Method

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity.[13]

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless injector.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in methanol to a final concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution in methanol to cover the linearity range.

  • For impurity analysis, a derivatization step with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve peak shape and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Autosampler: Thermostatted at 25°C.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution in the mobile phase to cover the linearity range.

  • Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Method Comparison and Workflow

The selection between GC and HPLC for the analysis of this compound depends on the specific requirements of the assay.

  • Sensitivity: The HPLC method demonstrates a lower LOD and LOQ, making it more suitable for trace-level analysis and impurity profiling.

  • Precision and Accuracy: Both methods show excellent accuracy and precision, well within the acceptance criteria of ICH guidelines.

  • Robustness: The HPLC method exhibits slightly better robustness with less variation in results when experimental parameters are deliberately altered.

  • Sample Throughput: The GC method has a slightly shorter run time, which could be advantageous for high-throughput screening.

  • Derivatization: A significant advantage of the HPLC method is the avoidance of a derivatization step, which can be time-consuming and a source of analytical error in GC analysis.[11][12]

The following diagram illustrates the cross-validation workflow for the two methods.

CrossValidationWorkflow Cross-Validation Workflow: GC vs. HPLC for this compound Analysis cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Method Implementation start Define Analytical Target: this compound gc_dev GC Method Development (Column, Temp, Flow Rate) start->gc_dev Volatile Nature hplc_dev HPLC Method Development (Column, Mobile Phase, Flow Rate) start->hplc_dev Non-Volatile Option gc_val GC Validation - Linearity - Accuracy - Precision - LOD/LOQ - Robustness gc_dev->gc_val hplc_val HPLC Validation - Linearity - Accuracy - Precision - LOD/LOQ - Robustness hplc_dev->hplc_val compare Compare Validation Data (Tables 1-5) gc_val->compare hplc_val->compare decision Select Optimal Method Based on Application compare->decision gc_routine Routine Analysis (GC) - High Throughput decision->gc_routine Speed is critical hplc_routine Routine Analysis (HPLC) - High Sensitivity - No Derivatization decision->hplc_routine Sensitivity is critical

Caption: Workflow for cross-validation of GC and HPLC methods.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are suitable for the quantitative analysis of this compound. The HPLC method presented offers superior sensitivity and robustness and avoids the need for derivatization, making it the recommended method for routine quality control and trace analysis. The GC method, with its shorter run time, remains a viable alternative, particularly for applications where high throughput is the primary consideration and lower sensitivity is acceptable. The final choice of method should be based on the specific analytical requirements, available instrumentation, and the intended application.

References

Performance Benchmarking of N-(2-Heptyl)aniline-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of N-(2-Heptyl)aniline-based polymers with common alternative conductive polymers, namely Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT). Due to the limited availability of specific data on poly(this compound), this guide utilizes performance data from closely related N-alkyl and ortho-alkyl substituted polyanilines as a predictive benchmark. This approach allows for an informed evaluation of the potential characteristics of this compound-based polymers in various research and development applications, including drug delivery and biosensing.

Comparative Performance Data

The introduction of an N-alkyl substituent, such as a heptyl group, into the polyaniline backbone is known to significantly influence its material properties. Generally, such modifications enhance the polymer's solubility in common organic solvents, a critical factor for processability, while concurrently leading to a decrease in electrical conductivity due to steric hindrance that disrupts the conjugation along the polymer chain. The thermal stability is also affected by the incorporation of alkyl chains.

The following tables summarize the key performance indicators for N-alkyl substituted polyanilines (as a proxy for this compound-based polymers) and its main competitors.

Table 1: Electrical Conductivity

PolymerConductivity (S/cm)Doping State
N-Alkyl Substituted Polyaniline (Proxy) 10⁻⁵ - 10⁻³Doped
Polyaniline (PANI)1 - 100Doped
Polypyrrole (PPy)10 - 100Doped
PEDOT:PSSup to 4600Doped

Table 2: Thermal Stability (Decomposition Temperature)

PolymerOnset of Decomposition (°C)Atmosphere
N-Alkyl Substituted Polyaniline (Proxy) ~150 - 250Inert
Polyaniline (PANI)~200 - 300Inert
Polypyrrole (PPy)~250 - 300Inert
PEDOT:PSS~200 - 250Inert

Table 3: Solubility

PolymerCommon Solvents
N-Alkyl Substituted Polyaniline (Proxy) Soluble in NMP, DMSO, THF, Chloroform
Polyaniline (PANI)Generally insoluble in common organic solvents; soluble in NMP, m-cresol with specific dopants.[1]
Polypyrrole (PPy)Largely insoluble; can be dispersed in some polar organic solvents with specific dopants.[2][3]
PEDOT:PSSDispersible in water and some polar organic solvents like DMSO and ethylene glycol.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-alkyl substituted polyaniline are provided below. These protocols can be adapted for this compound-based polymers.

Protocol 1: Chemical Oxidative Polymerization of N-Alkylaniline

This protocol describes a general method for synthesizing N-alkyl substituted polyaniline via chemical oxidative polymerization.

Materials:

  • N-alkylaniline monomer (e.g., N-ethylaniline as a representative)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant and reaction medium)

  • Methanol (for washing)

  • Deionized water

  • Beakers, magnetic stirrer, filter paper, Buchner funnel, vacuum flask

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of N-alkylaniline monomer in 1 M HCl in a beaker with continuous stirring until fully dissolved. Place the beaker in an ice bath to maintain a low temperature (0-5 °C).

  • Oxidant Solution Preparation: In a separate beaker, dissolve a molar equivalent of ammonium persulfate (APS) in 1 M HCl.

  • Polymerization: Slowly add the APS solution dropwise to the chilled monomer solution under vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for a predetermined period (e.g., 2-4 hours) to ensure complete polymerization.

  • Polymer Isolation: The precipitated polymer is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer powder sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Protocol 2: Electrical Conductivity Measurement using Four-Point Probe

This protocol outlines the procedure for measuring the electrical conductivity of a polymer film.

Equipment:

  • Four-point probe measurement system

  • Source measure unit (SMU)

  • Polymer film sample on an insulating substrate

  • Micrometer for thickness measurement

Procedure:

  • Sample Preparation: Prepare a thin, uniform film of the conductive polymer on a non-conductive substrate (e.g., glass slide) by a suitable method such as spin-coating or drop-casting from a solution. Ensure the film is completely dry.

  • Thickness Measurement: Measure the thickness of the polymer film at multiple points using a micrometer and calculate the average thickness (t).

  • Probe Placement: Place the four-point probe head gently onto the center of the polymer film. The four probes should be in a straight line and make good contact with the film surface.

  • Current Application: Apply a constant DC current (I) through the two outer probes using the source measure unit. The magnitude of the current should be chosen based on the expected resistance of the sample to ensure a measurable voltage drop without causing sample heating.

  • Voltage Measurement: Measure the voltage drop (V) between the two inner probes using the source measure unit.

  • Sheet Resistance Calculation: Calculate the sheet resistance (Rs) using the formula:

    • Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

  • Conductivity Calculation: Calculate the bulk conductivity (σ) of the polymer film using the formula:

    • σ = 1 / (Rs * t)

Protocol 3: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol details the use of TGA to determine the thermal stability of a conductive polymer.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., platinum or alumina)

  • High-purity inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heating Program: Program the TGA instrument to heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument will continuously monitor and record the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA thermogram (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of the material's thermal stability. The weight loss at different temperature ranges can also provide information about the degradation of different components of the polymer.

Visualizations

Workflow for Chemical Oxidative Polymerization

G cluster_0 Solution Preparation cluster_1 Polymerization cluster_2 Purification & Drying monomer Dissolve N-alkylaniline in 1M HCl mix Add APS solution dropwise to monomer solution at 0-5°C monomer->mix oxidant Dissolve APS in 1M HCl oxidant->mix stir Stir for 2-4 hours mix->stir filter Vacuum Filter stir->filter wash Wash with 1M HCl and Methanol filter->wash dry Dry in Vacuum Oven wash->dry product N-Alkylaniline Polymer dry->product

Caption: Chemical oxidative polymerization workflow.

Experimental Workflow for Four-Point Probe Measurement

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation prep Prepare thin polymer film on insulating substrate measure_t Measure film thickness (t) prep->measure_t place_probe Place 4-point probe on film measure_t->place_probe apply_I Apply constant current (I) to outer probes place_probe->apply_I measure_V Measure voltage (V) across inner probes apply_I->measure_V calc_Rs Calculate Sheet Resistance (Rs) Rs ≈ 4.532 * (V/I) measure_V->calc_Rs calc_sigma Calculate Conductivity (σ) σ = 1 / (Rs * t) calc_Rs->calc_sigma result Conductivity Value calc_sigma->result

Caption: Four-point probe conductivity measurement workflow.

References

Comparative Biological Activities of N-Alkylaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of N-alkylaniline derivatives. It includes experimental data on their antimicrobial, anticancer, and antioxidant properties, detailed methodologies for key assays, and visualizations of experimental workflows and structure-activity relationships.

Introduction

N-alkylaniline derivatives are a class of organic compounds characterized by an aniline molecule where one or more hydrogen atoms on the nitrogen have been substituted with an alkyl group. This structural motif is a key pharmacophore in a wide range of biologically active compounds. The nature of the alkyl substituent, as well as other modifications to the aniline ring, can significantly influence the compound's biological profile, leading to a diverse array of activities including antimicrobial, anticancer, and antioxidant effects. This guide summarizes key findings from various studies to provide a comparative overview of these activities, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity

N-alkylaniline derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The antimicrobial efficacy is significantly influenced by the length of the alkyl chain and the presence of other substituents on the aromatic ring.

Comparative Antimicrobial Activity of N-Alkylaniline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various N-alkylaniline derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-benzylanilines (general)Staphylococcus aureus≤2[1]
N-benzylanilines (general)Methicillin-resistant S. aureus (MRSA)≤2[1]
N-benzylaniline (4k)S. aureus0.5[1]
N-benzylaniline (4k)MRSA0.5[1]
Alkyl amines (C11-C15)Gram-positive bacteria-[2][3]
Alkyl amines (C11-C15)Gram-negative bacteria-[2][3]
Quinolone derivatives (6c, 6i, 6l, 6o)S. aureus0.018 - 0.061[4]

Note: A hyphen (-) indicates that a specific quantitative value was not provided in the source, although the activity was reported.

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial activity of N-alkylaniline derivatives is closely tied to their chemical structure. Generally, an optimal alkyl chain length of 11 to 15 carbons is most effective against both Gram-positive and Gram-negative bacteria[2][3]. For N-benzylaniline derivatives, specific substitutions on the benzyl or aniline ring can enhance potency against Gram-positive bacteria, including resistant strains like MRSA[1].

Structure-Activity Relationship for Antimicrobial Activity cluster_0 Core Structure cluster_1 Key Structural Modifications cluster_2 Resulting Biological Activity N-alkylaniline N-alkylaniline Alkyl_Chain_Length Alkyl Chain Length (Optimal: C11-C15) N-alkylaniline->Alkyl_Chain_Length influences Ring_Substituents Ring Substituents (e.g., halogens, nitro groups) N-alkylaniline->Ring_Substituents influences Lipophilicity Increased Lipophilicity Alkyl_Chain_Length->Lipophilicity affects Enhanced_Antimicrobial_Activity Enhanced Antimicrobial Activity Ring_Substituents->Enhanced_Antimicrobial_Activity can lead to Lipophilicity->Enhanced_Antimicrobial_Activity leads to Broad_Spectrum Broader Spectrum of Activity Enhanced_Antimicrobial_Activity->Broad_Spectrum contributes to

Key structural features influencing the antimicrobial activity of N-alkylaniline derivatives.

Anticancer Activity

Several N-alkylaniline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell division or signaling pathways.

Comparative Anticancer Activity of N-Alkylaniline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for different N-alkylaniline derivatives against selected human cancer cell lines. Lower IC50 values signify higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Anilinoquinolinylchalcone (4a)MDA-MB-231 (Breast)0.11[5]
4-Anilinoquinolinylchalcone (4d)MDA-MB-231 (Breast)0.18[5]
4-Anilinoquinolinylchalcone (4f)MDA-MB-231 (Breast)1.94[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e)SNB-75 (CNS)-[6]
Thieno(2,3-d)pyrimidine (MS4e)HCT116 (Colon)357.12 (µg/ml)[7]
Benzothiazole Aniline Derivatives (L1, L2, L1Pt)Various-[8]

Note: A hyphen (-) indicates that a specific quantitative value was not provided in the source, although the activity was reported. Some values are reported in µg/ml as per the source.

Antioxidant Activity

The antioxidant potential of N-alkylaniline derivatives is an area of growing interest. These compounds can act as radical scavengers, mitigating oxidative stress that is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

DPPH Radical Scavenging Activity

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: The N-alkylaniline derivative is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the N-alkylaniline derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Reaction Mixture: Various concentrations of the N-alkylaniline derivative are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the same wavelength.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance with the test compound.

General Workflow for Biological Activity Screening Start Start Synthesis Synthesis of N-Alkylaniline Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Primary Biological Screening Characterization->Biological_Screening Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Biological_Screening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Biological_Screening->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH Assay) Biological_Screening->Antioxidant Data_Analysis_MIC Data Analysis: Determine MIC Antimicrobial->Data_Analysis_MIC Data_Analysis_IC50 Data Analysis: Determine IC50 Anticancer->Data_Analysis_IC50 Data_Analysis_Scavenging Data Analysis: Calculate % Scavenging Antioxidant->Data_Analysis_Scavenging Comparative_Analysis Comparative Analysis of Activity Data_Analysis_MIC->Comparative_Analysis Data_Analysis_IC50->Comparative_Analysis Data_Analysis_Scavenging->Comparative_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Comparative_Analysis->SAR_Study Lead_Identification Identification of Lead Compounds SAR_Study->Lead_Identification Further_Development Further Development and Optimization Lead_Identification->Further_Development End End Further_Development->End

A generalized workflow for the screening and evaluation of the biological activity of N-alkylaniline derivatives.

Conclusion

N-alkylaniline derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The data presented in this guide highlight their potential as antimicrobial and anticancer agents. The structure-activity relationships discussed underscore the importance of rational design in optimizing their therapeutic potential. The detailed experimental protocols provide a foundation for researchers to further explore and validate the efficacy of these promising compounds. Future research should focus on expanding the library of these derivatives and conducting in-vivo studies to translate these in-vitro findings into tangible therapeutic applications.

References

Verifying the Mechanism: A Comparative Guide to the Synthesis of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the two primary synthetic routes for N-(2-Heptyl)aniline: direct alkylation and reductive amination. The objective is to offer a clear understanding of the underlying mechanisms, experimental considerations, and potential outcomes of each method, supported by generalized experimental protocols and data.

Introduction

This compound is a secondary amine with potential applications in medicinal chemistry and materials science. The verification of its synthetic reaction mechanism is crucial for process optimization, impurity profiling, and ensuring product consistency. The two most plausible methods for its synthesis involve either the direct formation of the C-N bond through nucleophilic substitution or a two-step reductive amination process. This guide will delve into the mechanistic details, advantages, and disadvantages of each approach.

Method 1: Direct Alkylation via Nucleophilic Substitution

Direct alkylation involves the reaction of aniline with a suitable 2-heptyl electrophile, typically a halide such as 2-bromoheptane. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism

The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of the 2-heptyl halide. The reaction can proceed through two possible pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (halide) departs. This pathway is favored by aprotic solvents and results in an inversion of stereochemistry at the chiral center if one exists. Given that aniline is a relatively weak nucleophile and 2-bromoheptane is a secondary halide, this pathway may be slow.

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the carbocation. This pathway is favored by protic solvents and would lead to a racemic mixture if a chiral starting material is used. The formation of a secondary carbocation is possible, but rearrangements could lead to undesired byproducts.

Over-alkylation, the reaction of the desired this compound product with another molecule of 2-bromoheptane to form a tertiary amine, is a common side reaction that can reduce the yield of the target compound.

Logical Relationship: Direct Alkylation Pathways

cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway A Aniline + 2-Bromoheptane B Transition State A->B Single Step C This compound + HBr B->C D 2-Bromoheptane E Heptan-2-yl Carbocation + Br- D->E Step 1: Ionization F This compound + HBr E->F Step 2: Nucleophilic Attack (Aniline)

Caption: SN1 and SN2 pathways for the direct alkylation of aniline.

Generalized Experimental Protocol: Direct Alkylation
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add 2-bromoheptane (1.1 eq) to the solution.

  • Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to neutralize the hydrobromic acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine or enamine intermediate from the reaction of aniline and 2-heptanone, followed by its reduction to the corresponding amine.

Mechanism
  • Imine Formation: Aniline reacts with the carbonyl group of 2-heptanone under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a compound containing a carbon-nitrogen double bond).

  • Reduction: A reducing agent, selectively chosen to reduce the imine in the presence of the ketone, is then used to reduce the C=N double bond to a C-N single bond, yielding this compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are mild enough not to reduce the starting ketone.

This method generally offers higher selectivity and avoids the issue of over-alkylation that can be problematic in direct alkylation.

Experimental Workflow: Reductive Amination

A Mix Aniline and 2-Heptanone B Add Mild Acid Catalyst (e.g., Acetic Acid) A->B C Imine Formation (in situ) B->C D Add Reducing Agent (e.g., NaBH3CN) C->D E Reduction D->E F This compound E->F G Work-up and Purification F->G H Final Product G->H

Caption: A typical workflow for the synthesis of this compound via reductive amination.

Generalized Experimental Protocol: Reductive Amination
  • Reactant Mixture: In a round-bottom flask, dissolve aniline (1.0 eq) and 2-heptanone (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Acid Catalyst: Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Performance Comparison

FeatureDirect Alkylation (Nucleophilic Substitution)Reductive Amination
Starting Materials Aniline, 2-Heptyl HalideAniline, 2-Heptanone
Key Intermediates Transition State or CarbocationImine/Enamine
Common Side Reactions Over-alkylation, Elimination (E1/E2)Incomplete reduction, side reactions of the ketone
Selectivity Can be difficult to control for mono-alkylation.Generally high for mono-alkylation.
Reaction Conditions Often requires elevated temperatures.Typically performed at room temperature.
Reagent Toxicity Alkyl halides can be lachrymatory and toxic.Sodium cyanoborohydride is toxic and releases HCN upon acidification. Sodium triacetoxyborohydride is a safer alternative.
Stereochemical Control SN2 leads to inversion, SN1 leads to racemization.The reduction step can sometimes be controlled for stereoselectivity with chiral reducing agents, though this is not straightforward.

Conclusion

Both direct alkylation and reductive amination represent viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired purity of the final product, and the scale of the reaction.

  • Reductive amination is generally the preferred method for the laboratory-scale synthesis of secondary amines like this compound due to its higher selectivity, milder reaction conditions, and avoidance of over-alkylation.

For drug development and other applications requiring high purity, the reductive amination route is likely to be more reliable and produce a cleaner product profile. Further experimental work is necessary to determine the optimal conditions and yields for the synthesis of this compound by each method.

Safety Operating Guide

Proper Disposal Procedures for N-(2-Heptyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of N-(2-Heptyl)aniline, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton®) are mandatory.[1][3] Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.[2]

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[4][5]

  • Ensure that an eyewash station and a safety shower are readily accessible.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[4][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Wash hands thoroughly after handling.[3][7]

II. Spill Cleanup Procedures

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[3]

  • Contain the Spill: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[4] Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Decontaminate the Area: Wash the spill area with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.[8]

III. Waste Disposal Procedures

This compound and its containers must be treated as hazardous waste and disposed of accordingly.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

    • The storage area should be secure and accessible only to authorized personnel.[4]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal firm.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][7]

    • Never dispose of this compound down the drain or in the regular trash.[4]

IV. Hazard Summary for Related Compounds

The following table summarizes the known hazards of Aniline and 4-Heptylaniline, which may be indicative of the hazards of this compound.

HazardAniline4-Heptylaniline
Acute Toxicity (Oral) Toxic if swallowed.[9]No data available
Acute Toxicity (Dermal) Toxic in contact with skin.[9]No data available
Acute Toxicity (Inhalation) Toxic if inhaled.[9]May cause respiratory irritation.[1]
Skin Corrosion/Irritation Causes skin irritation.[6]Causes skin irritation.[1][10]
Eye Damage/Irritation Causes serious eye damage.[9]Causes serious eye irritation.[1][10]
Sensitization May cause an allergic skin reaction.[9]No data available
Carcinogenicity Suspected of causing cancer.[9]No data available
Germ Cell Mutagenicity Suspected of causing genetic defects.[9]No data available
Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure (blood, kidneys, liver, spleen).[5][6] May cause methemoglobinemia, impairing the blood's oxygen-carrying capacity.[6]Affects the respiratory system.[1]
Environmental Hazards Very toxic to aquatic life.[9]Avoid release to the environment.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_ppe Step 1: Preparation cluster_assessment Step 2: Waste Assessment cluster_spill Spill Cleanup cluster_routine Routine Disposal cluster_storage Step 3: Storage & Disposal cluster_end start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation is_spill Is it a spill? ventilation->is_spill contain Contain Spill with Inert Absorbent is_spill->contain Yes collect_routine Collect in a Labeled, Sealed Hazardous Waste Container is_spill->collect_routine No collect_spill Collect Absorbed Material contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate storage Store in a Cool, Dry, Well-Ventilated, Secure Area decontaminate->storage collect_routine->storage disposal Arrange for Pickup by Licensed Waste Disposal Firm storage->disposal end End: Proper Disposal Complete disposal->end

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(2-Heptyl)aniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from similar aniline compounds, it is presumed to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] It may cause severe eye damage and allergic skin reactions.[1][2][3][4] Furthermore, it is suspected of causing genetic defects and cancer, with prolonged or repeated exposure potentially causing organ damage, particularly to the blood.[1][2][3][4] It is also classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects.[1][3]

Quantitative Data for Aniline (Reference)

As a structural analogue, the properties of aniline are provided below for reference. Exercise caution as the properties of this compound will differ.

PropertyValueSource
Melting Point-6 °C (21 °F)[3]
Boiling Point184 °C (363 °F)[3]
Density1.022 g/cm³ at 25 °C (77 °F)[3]
Flash Point76 °C (168.8 °F)[6]
Vapor Pressure0.5 mmHg at 20 °C[6]
Vapor Density3.3 (Air = 1.0)[6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye damage.[1][4][7][8]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC recommended) and a lab coat or chemical-resistant suit.To prevent skin contact, which can be toxic and cause allergic reactions.[1][7] Contaminated clothing should be removed immediately.[2]
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.To avoid inhalation of toxic vapors.[8][9]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing risk. This includes preparation, handling, and post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_1 Obtain Special Instructions and Read SDS prep_2 Ensure Eyewash and Safety Shower are Accessible prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Work in a Well-Ventilated Area or Fume Hood prep_3->handling_1 handling_2 Keep Away from Heat, Sparks, and Open Flames handling_1->handling_2 handling_3 Avoid Inhalation of Vapors and Direct Contact handling_2->handling_3 post_1 Wash Hands and Exposed Skin Thoroughly handling_3->post_1 post_2 Decontaminate Work Area post_1->post_2 post_3 Dispose of Waste in Accordance with Local Regulations post_2->post_3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate responses to exposure are critical:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water for at least 30 minutes and seek immediate medical attention.[2]

  • After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, protecting the unexposed eye. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10]

  • After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

Spill and Disposal Plan

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[8][9] Contain the spill using an inert absorbent material and place it in a suitable, closed container for disposal.[8][9] Do not allow the chemical to enter drains or waterways.[1][9]

Disposal of this compound and any contaminated materials must be conducted as special hazardous waste.[11] Consult with your institution's environmental health and safety department and adhere to all local, state, and federal regulations for chemical waste disposal.[11]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.